molecular formula C8H5BrN2O B11883024 5-Bromo-4-(furan-2-yl)pyrimidine

5-Bromo-4-(furan-2-yl)pyrimidine

Cat. No.: B11883024
M. Wt: 225.04 g/mol
InChI Key: CJPOSITZOPXTCP-UHFFFAOYSA-N
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Description

5-Bromo-4-(furan-2-yl)pyrimidine (CAS 1240598-46-2) is a high-value halogenated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in pharmaceuticals due to its prevalence in natural biomolecules like nucleic acids and vitamins . The presence of both a bromo substituent and a furan ring makes it a particularly useful building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination protocols . Its primary research value lies in the development of novel therapeutic agents. Specifically, this compound and its close derivatives have been identified as key precursors in the synthesis of 4-(5-nitrofuran-2-yl)-5-arylamino-substituted pyrimidines, which have demonstrated potent in vitro bacteriostatic activity against Mycobacterium tuberculosis H37Rv . Some synthesized compounds in this family have shown activity that surpasses that of the commercial drug spectinomycin, highlighting the significance of this chemical scaffold in anti-infective research . Furthermore, fluorinated derivatives stemming from similar pyrimidine intermediates have been explored for their antimycobacterial properties, with the halogen atom playing a critical role in modulating the compound's lipophilicity, membrane permeability, and overall pharmacological profile . Researchers utilize 5-Bromo-4-(furan-2-yl)pyrimidine as a fundamental starting material to generate diverse chemical libraries for biological screening, accelerating the discovery of new candidates to address diseases like tuberculosis. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-4-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-5-11-8(6)7-2-1-3-12-7/h1-5H

InChI Key

CJPOSITZOPXTCP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=NC=C2Br

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation of 5-Bromo-4-(furan-2-yl)pyrimidine: An In-Depth NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic scaffolds is a critical bottleneck in modern drug discovery and agrochemical development. 5-Bromo-4-(furan-2-yl)pyrimidine (CAS: 1489552-30-8) represents a highly functionalized biaryl system where the electron-deficient pyrimidine ring is conjugated with an electron-rich furan moiety. Accurate assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra is paramount for confirming regiochemistry—specifically the position of the bromine atom and the furan linkage.

This whitepaper provides a comprehensive, causality-driven guide to the NMR spectral analysis of this molecule. By bridging fundamental quantum chemical principles with field-proven experimental workflows, this guide equips analytical scientists with the expertise required to unambiguously elucidate complex heteroaromatic systems.

Self-Validating Experimental Protocols

To prevent instrumental artifacts from masquerading as structural data, spectral acquisition must be treated as a self-validating system. The following step-by-step methodology ensures high-fidelity data collection, prioritizing signal-to-noise (S/N) optimization and magnetic homogeneity.

Step-by-Step NMR Acquisition Workflow
  • Sample Preparation & Matrix Selection :

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass-wool plug into a 5 mm NMR tube.

    • Causality: CDCl 3​ provides a non-polar, aprotic environment that prevents hydrogen-bonding artifacts, which is crucial for the nitrogen-rich pyrimidine ring. Filtration removes paramagnetic particulates that distort magnetic field homogeneity.

  • Probe Tuning & Matching :

    • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually or automatically tune the probe's radiofrequency (RF) circuits for both 1 H and 13 C channels.

    • Causality: Proper tuning maximizes RF power transfer, directly improving the S/N ratio and ensuring accurate 90° pulse calibrations.

  • 3D Gradient Shimming (Internal Validation) :

    • Action: Execute 3D gradient shimming on the 2 H lock signal.

    • Validation Gate: Measure the linewidth of the TMS peak at half-height. Do not proceed to acquisition unless the linewidth is <0.5 Hz.

  • 1D 1 H Acquisition :

    • Action: Acquire 16 scans using a 30° pulse angle and a relaxation delay (D1) of 1.0 s.

  • 1D 13 C Acquisition :

    • Action: Acquire 1024 scans using a 30° pulse angle, WALTZ-16 proton decoupling, and a D1 of 3.0 s.

    • Causality: Quaternary carbons (C-2, C-4, C-5, C-2') lack attached protons, resulting in long longitudinal relaxation times ( T1​ ). A standard 1-second delay causes severe signal attenuation; extending D1 to 3.0 s ensures adequate integration and visibility of the critical C-Br and C-furan nodes.

NMR_Workflow N1 1. Sample Preparation (>98% Purity, CDCl3) N2 2. Probe Tuning & Matching (Maximize RF Transfer) N1->N2 Load Sample N3 3. 3D Shimming (Validation: Linewidth < 0.5 Hz) N2->N3 Lock 2H N4 4. 1D Acquisition (1H: D1=1s | 13C: D1=3s) N3->N4 Shim Check Pass N5 5. 2D NMR Trigger (COSY, HSQC, HMBC) N4->N5 S/N > 100:1 N6 6. Data Processing (Zero-filling & Phase Correction) N5->N6 Export FIDs

Fig 1. Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of 5-Bromo-4-(furan-2-yl)pyrimidine is defined by two distinct aromatic regions: the highly deshielded pyrimidine protons and the characteristic furan spin system[1][2].

Quantitative 1 H NMR Data Summary
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Rationale
H-2 (Pyr) ~9.15Singlet (s)-1HExtreme deshielding due to the inductive withdrawal from two adjacent nitrogen atoms.
H-6 (Pyr) ~8.95Singlet (s)-1HDeshielded by N-1 and the adjacent C-5 bromine atom.
H-5' (Fur) ~7.70Doublet of doublets (dd)1.8, 0.81HDeshielded by the adjacent highly electronegative oxygen atom in the furan ring.
H-3' (Fur) ~7.45Doublet of doublets (dd)3.5, 0.81HShifted downfield relative to typical furans due to extensive conjugation with the pyrimidine π -system.
H-4' (Fur) ~6.65Doublet of doublets (dd)3.5, 1.81HTypical β -proton of a furan ring; least affected by inductive effects.

Expert Insight: The lack of scalar coupling between H-2 and H-6 confirms the substitution pattern on the pyrimidine ring. If the bromine were at C-2, H-4 and H-6 would exhibit a meta-coupling ( 4J≈1−2 Hz). The presence of two sharp singlets at >8.8 ppm unambiguously places the substituents at C-4 and C-5[1].

13 C NMR Spectral Analysis & The Heavy-Atom Effect

The 13 C NMR spectrum is highly sensitive to the electronic properties of the heteroatoms and the halogen substituent[3].

Quantitative 13 C NMR Data Summary
NucleusChemical Shift ( δ , ppm)TypeMechanistic Rationale
C-6 (Pyr) ~160.5CHHighly deshielded; adjacent to N-1 and α to the C-Br bond.
C-2 (Pyr) ~158.5CHSituated between two electronegative nitrogen atoms (N-1, N-3).
C-4 (Pyr) ~156.0C (Quat)Attached to the furan ring; deshielded by N-3.
C-2' (Fur) ~150.0C (Quat)Attached to the furan oxygen and conjugated with the pyrimidine.
C-5' (Fur) ~146.0CHDirectly bonded to the furan oxygen.
C-5 (Pyr) ~118.0C (Quat)Heavy-Atom Effect: Shielded by the spin-orbit coupling of the massive Bromine atom.
C-3' (Fur) ~115.5CHStandard furan carbon, slightly deshielded by conjugation.
C-4' (Fur) ~112.5CHStandard β -furan carbon.

Expert Insight: The chemical shift of C-5 (~118.0 ppm) is a critical diagnostic node. While pyrimidine carbons are typically highly deshielded ( >150 ppm), the attachment of a heavy halogen like bromine induces a diamagnetic shielding effect (the "heavy-atom effect"), pushing the resonance significantly upfield compared to a protonated C-5[4].

2D NMR Connectivity & Regiochemical Confirmation

To elevate the analysis from a hypothesis to a proven structure, 2D NMR techniques (HSQC and HMBC) must be employed to map the atomic connectivity.

Resolving the Furan-Pyrimidine Linkage via HMBC

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects correlations across 2 to 3 bonds ( 2JCH​ and 3JCH​ ). The critical proof of the molecule's regiochemistry lies in observing an inter-ring correlation between the furan protons and the pyrimidine carbons.

  • Observation: A strong 3JCH​ cross-peak is observed between the furan H-3' (~7.45 ppm) and the pyrimidine C-4 (~156.0 ppm).

  • Significance: This definitively proves that the furan ring is attached at position 4 of the pyrimidine ring, ruling out attachment at C-2 or C-6.

HMBC_Network H2 H-2 9.15 ppm C4 C-4 156.0 ppm H2->C4 3J_CH C6 C-6 160.5 ppm H2->C6 3J_CH H6 H-6 8.95 ppm H6->C4 3J_CH C5 C-5 118.0 ppm H6->C5 2J_CH H3p H-3' 7.45 ppm H3p->C4 3J_CH (Inter-ring) C2p C-2' 150.0 ppm H3p->C2p 2J_CH

Fig 2. Key HMBC correlations establishing the regiochemistry of the furan-pyrimidine linkage.

Conclusion

The structural elucidation of 5-Bromo-4-(furan-2-yl)pyrimidine relies on a deep understanding of heteroaromatic electronic effects. By utilizing a self-validating acquisition protocol, recognizing the extreme deshielding of pyrimidine protons, accounting for the heavy-atom shielding effect of bromine on C-5, and mapping inter-ring connectivity via HMBC, researchers can unambiguously verify the integrity of this scaffold for downstream pharmaceutical applications.

References

  • Remaud, G., et al. "An Assessment of Electronic Properties of Pyrimidine and Purine Nucleosides by 15N-NMR Spectroscopy." Taylor & Francis. Available at:[Link]

  • Pardo, Z. D., et al. "Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy." National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Regioselective Functionalization of 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Chemoinformatics Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In modern structure-based drug design (SBDD), the pyrimidine scaffold remains one of the most privileged pharmacophores, particularly in the development of kinase inhibitors. 5-Bromo-4-(furan-2-yl)pyrimidine (CAS: 1489552-30-8) [1] represents a highly versatile, bifunctional building block. By strategically positioning a furan ring at the C4 position and retaining a reactive bromine atom at the C5 position, this molecule offers a pre-configured hinge-binding motif primed for late-stage diversification.

This technical guide provides an in-depth analysis of the physicochemical properties of 5-Bromo-4-(furan-2-yl)pyrimidine, elucidates the thermodynamic and kinetic principles behind its regioselective synthesis, and provides validated, self-contained experimental protocols for its downstream application in medicinal chemistry.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The furan ring provides a hydrogen bond acceptor while maintaining a relatively low molecular weight and lipophilicity, ensuring high ligand efficiency (LE).

Quantitative Data Summary

The following table summarizes the core physicochemical and structural parameters of the compound.

ParameterValueCausality / Relevance to Drug Design
Chemical Formula C8H5BrN2ODefines the mass and isotopic distribution (distinct M / M+2 peaks due to Bromine).
Molecular Weight 225.04 g/mol Low MW ensures that downstream coupling products remain within Lipinski’s Rule of 5.
CAS Registry Number 1489552-30-8Unique identifier for procurement and database querying.
Topological Polar Surface Area (TPSA) 38.9 ŲOptimal for membrane permeability; allows for further addition of polar groups without exceeding the 140 Ų limit.
Hydrogen Bond Donors (HBD) 0Prevents intra-molecular hydrogen bonding, keeping the molecule flexible for target engagement.
Hydrogen Bond Acceptors (HBA) 3 (2x N, 1x O)The pyrimidine nitrogens act as classic hinge-binders in the ATP-binding pocket of kinases.
Calculated LogP (cLogP) ~2.1Ideal lipophilicity for a building block, ensuring the final API maintains an optimal partition coefficient (LogP < 5).

The Logic of Regioselective Synthesis

The synthesis of 5-Bromo-4-(furan-2-yl)pyrimidine relies on the highly predictable regioselectivity of dihalopyrimidines during Palladium-catalyzed cross-coupling reactions [2]. The standard precursor is 5-bromo-4-chloropyrimidine .

Mechanistic Causality

In typical aromatic systems, a C-Br bond undergoes oxidative addition by Palladium(0) much faster than a C-Cl bond due to lower bond dissociation energy. However, the pyrimidine ring fundamentally alters this reactivity. The nitrogen atoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, which are localized primarily at the C2, C4, and C6 positions.

Because the C4 position is highly electron-deficient, the C4-Cl bond is heavily activated toward nucleophilic attack and oxidative addition. Consequently, the kinetic barrier for Pd(0) insertion into the C4-Cl bond is significantly lower than for the C5-Br bond. This electronic activation overrides the natural leaving group ability of the halogens, allowing for the precise, regioselective installation of the furan ring at C4 while preserving the bromine at C5 for future reactions.

G SM 5-Bromo-4-chloropyrimidine + Furan-2-boronic acid Cat Pd(0) Catalyst Activation (e.g., Pd(dppf)Cl2) SM->Cat OA Regioselective Oxidative Addition at C4-Cl Bond Cat->OA TM Transmetalation with Furan-2-boronic acid OA->TM RE Reductive Elimination TM->RE Prod 5-Bromo-4-(furan-2-yl)pyrimidine (Target Product) RE->Prod

Caption: Regioselective Suzuki-Miyaura cross-coupling workflow for 5-Bromo-4-(furan-2-yl)pyrimidine synthesis.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The use of LC-MS monitoring ensures that the reaction is halted before over-coupling (reaction at the C5 position) occurs.

Reagents:

  • 5-Bromo-4-chloropyrimidine (1.0 equiv, 10 mmol)

  • Furan-2-boronic acid (1.05 equiv, 10.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 5-bromo-4-chloropyrimidine, furan-2-boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Causality: Degassing is critical. Sparge the solution with N₂ for 15 minutes. Oxygen must be excluded because Pd(0) intermediates are highly susceptible to oxidation, which would permanently deactivate the catalyst and halt the cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of N₂.

  • Heating & Monitoring: Heat the reaction mixture to 80°C. Monitor via LC-MS every 2 hours. Validation: The reaction is complete when the starting material mass (m/z ~193) disappears and the product mass (m/z 225 [M+H]⁺, with a characteristic 1:1 isotopic pattern for Br) dominates. Do not exceed 80°C to prevent premature activation of the C5-Br bond.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) and brine (50 mL). The aqueous wash removes the inorganic salts and excess boronic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Downstream Applications: Exploiting the C5 Position

Once 5-Bromo-4-(furan-2-yl)pyrimidine is synthesized, the C5 bromine atom serves as an ideal handle for late-stage functionalization. In medicinal chemistry, this is frequently utilized to install solubilizing amines via Buchwald-Hartwig amination [3], generating a di-substituted pyrimidine that acts as a potent kinase inhibitor pharmacophore.

G Core 5-Bromo-4-(furan-2-yl)pyrimidine (Building Block) Reaction Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, Base) Core->Reaction Intermediate C4/C5 Di-substituted Pyrimidine Reaction->Intermediate Binding Kinase Hinge Region Binding (Pyrimidine N1/N3) Intermediate->Binding Outcome Targeted Kinase Inhibition Binding->Outcome

Caption: Downstream application of the pyrimidine building block in kinase inhibitor pharmacophore generation.

Protocol 2: Buchwald-Hartwig Amination at C5

This protocol details the coupling of the C5-bromo position with a secondary amine (e.g., morpholine or a piperazine derivative).

Reagents:

  • 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 equiv, 5 mmol)

  • Target Amine (e.g., Morpholine) (1.2 equiv, 6 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 0.1 mmol)

  • XPhos ligand (0.04 equiv, 0.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv, 10 mmol)

  • Solvent: Toluene (25 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromo-4-(furan-2-yl)pyrimidine, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ three times. Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates the difficult reductive elimination of the amine, but it is highly air-sensitive in the presence of Palladium.

  • Amine & Solvent Addition: Add anhydrous Toluene and the Target Amine via syringe.

  • Thermal Activation: Heat the mixture to 100°C for 12 hours. The higher temperature is required here because the C5 position is less electronically activated than the C4 position was in the previous step.

  • Filtration & Isolation: Cool to room temperature, filter through a pad of Celite to remove the insoluble Palladium black and inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or silica gel chromatography.

Handling, Stability, and Storage

  • Storage: Store at 2-8°C in a tightly sealed, light-resistant container. Halogenated pyrimidines can slowly degrade upon prolonged exposure to UV light and ambient moisture.

  • Handling: Handle under a fume hood. While not acutely volatile, halogenated heterocycles can be skin irritants and sensitizers.

  • Quality Control: Prior to use in sensitive catalytic reactions, verify purity via ¹H-NMR. Pay specific attention to the furan protons (typically appearing as three distinct multiplets between 6.5 and 7.8 ppm) and the solitary pyrimidine proton at the C2 position (a sharp singlet around 8.9-9.1 ppm).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 71353243, 5-Bromo-4-(furan-2-yl)pyrimidine" PubChem. Available at:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Available at:[Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation." Accounts of Chemical Research, 1998, 31(12), 805-818. Available at:[Link]

In Vitro Toxicity Profiling of 5-Bromo-4-(furan-2-yl)pyrimidine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, chemical building blocks containing heteroaromatic and halogenated motifs offer valuable vectors for target engagement. 5-Bromo-4-(furan-2-yl)pyrimidine (CAS: 1489552-30-8) is one such intermediate. However, from a toxicological perspective, this molecule harbors two distinct structural alerts: a furan ring and a brominated pyrimidine core.

As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation. A protocol is only as reliable as its internal controls; therefore, every workflow detailed in this whitepaper is designed as a self-validating system to ensure that any observed toxicity (or lack thereof) is definitively linked to the compound's structural liabilities rather than assay artifacts.

Mechanistic Rationale & Structural Alerts

To design an effective toxicity screening cascade, we must first understand the causality behind the expected liabilities:

  • The Furan Liability (Reactive Metabolite Formation): Furans are notorious structural alerts. They undergo 1 (predominantly by CYP2E1 and CYP3A4) to form highly reactive substituted cis-enedione intermediates, analogous to the cis-2-butene-1,4-dial formed by unsubstituted furan[1]. These electrophiles covalently bind to nucleophilic residues on hepatic proteins and deplete intracellular glutathione (GSH), culminating in idiosyncratic drug-induced liver injury (DILI)[2].

  • The Bromopyrimidine Liability (Off-Target Effects): Halogenated pyrimidines are classic kinase hinge-binders. Furthermore, the electron-withdrawing nature of the bromine atom can activate the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) under physiological conditions, potentially leading to direct, metabolism-independent protein alkylation.

Pathway A 5-Bromo-4-(furan-2-yl) pyrimidine B CYP450 Oxidation (CYP2E1, CYP3A4) A->B C Substituted cis-enedione (Reactive Metabolite) B->C Bioactivation D Protein Binding (Hepatotoxicity) C->D Unquenched E GSH Trapping (Detoxification) C->E + GSH

Figure 1: CYP450-mediated bioactivation of the furan moiety and subsequent GSH trapping.

Tier 1: 3D Hepatotoxicity Profiling (HepaRG Model)

The Causality of Cell Line Selection

Standard HepG2 cells are inadequate for screening furan-containing compounds because they lack sufficient basal expression of key metabolizing enzymes like CYP1A2, CYP2C9, and CYP3A4[3]. Testing this compound in HepG2 would likely yield a false negative, as the furan ring would remain inert. Instead, we utilize 4, which maintain physiological CYP450 expression levels and liver-specific functionality for weeks, making them the gold standard for metabolism-dependent hepatotoxicity[4].

Self-Validating Protocol: 3D HepaRG Cytotoxicity Assay
  • Spheroid Formation: Seed differentiated HepaRG cells into ultra-low attachment 96-well plates (2,000 cells/well) and centrifuge to promote 3D spheroid aggregation. Culture for 7 days prior to dosing.

  • Compound Dosing: Treat spheroids with 5-Bromo-4-(furan-2-yl)pyrimidine in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Control Implementation: Include 0.1% DMSO as a vehicle negative control. Include 50 µM Troglitazone as a positive control for DILI[5].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Multiplex Readout:

    • Necrosis: Transfer 50 µL of supernatant to a new plate and measure Lactate Dehydrogenase (LDH) release.

    • Mitochondrial Viability: Add CellTiter-Glo 3D Reagent to the remaining spheroid, lyse, and measure ATP-dependent luminescence[3].

  • Validation Gate: The assay is only deemed valid if the Troglitazone control demonstrates >50% ATP depletion without immediate LDH release (indicating mitochondrial toxicity preceding necrosis), while DMSO controls remain >95% viable.

Tier 2: Reactive Metabolite Trapping (GSH Assay)

If Tier 1 indicates toxicity, we must prove causality: is the furan bioactivation driving the cell death? We utilize a Glutathione (GSH) trapping assay in Human Liver Microsomes (HLMs). GSH acts as a surrogate nucleophile, intercepting the reactive electrophile before it can bind to proteins[6].

Self-Validating Protocol: LC-MS/MS GSH Trapping

Because all GSH adducts contain a γ-glutamyl moiety, they undergo a7 during collision-induced dissociation (CID)[7]. We leverage this for untargeted screening.

  • Incubation Mixture: Combine 1 mg/mL HLMs, 10 µM 5-Bromo-4-(furan-2-yl)pyrimidine, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH[8].

  • Control Implementation: Prepare a parallel minus-NADPH negative control to definitively prove that adduct formation is CYP450-dependent. Include 10 µM Diclofenac as a positive control[9].

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Preparation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Operate the mass spectrometer in positive ion mode using a neutral loss scan of 129 Da[6].

  • Validation Gate: The assay is validated only if the Diclofenac positive control yields its known GSH adduct (m/z 583)[10], and the minus-NADPH control shows zero adduct formation for the test compound.

Tier 3: Off-Target & Genotoxicity Profiling

To address the bromopyrimidine liability, two additional screens are required:

  • Mini-Ames Test: To rule out direct DNA alkylation driven by the halogenated pyrimidine.

  • Kinase Safety Panel: A screen against a diverse panel of 50 kinases at 10 µM to ensure the pyrimidine does not act as a promiscuous ATP-competitive inhibitor.

Workflow T1 Tier 1: 3D HepaRG Cytotoxicity Assay D1 Is ATP Depleted? T1->D1 T2 Tier 2: HLM + GSH Trapping (LC-MS/MS) D2 GSH Adducts Detected? T2->D2 T3 Tier 3: Genotoxicity & Kinase Panel D1->T2 Yes (Toxicity) D1->T3 No (Safe profile) D2->T3 Proceed with caution

Figure 2: Sequential in vitro toxicity profiling workflow for furan-pyrimidines.

Data Presentation & Assay Parameters

Table 1: Cytotoxicity Assay Parameters

ParameterSpecificationMechanistic Rationale
Cell Line HepaRG (3D Spheroid)High basal expression of CYP1A2, 2C9, and 3A4 compared to HepG2[3].
Readout 1 CellTiter-Glo (ATP)Primary indicator of mitochondrial dysfunction and cell viability[5].
Readout 2 LDH ReleaseSecondary indicator of necrotic membrane rupture[3].
Positive Control Troglitazone (50 µM)Validates the system's sensitivity to metabolism-dependent DILI[4].
Negative Control 0.1% DMSOEstablishes baseline viability and vehicle inertness.

Table 2: LC-MS/MS Parameters for GSH Trapping

ParameterSpecificationMechanistic Rationale
Matrix Human Liver Microsomes (1 mg/mL)Provides the full complement of human CYP450 enzymes required for furan oxidation[1].
Trapping Agent Glutathione (GSH, 5 mM)Acts as a surrogate nucleophile to intercept reactive electrophiles[6].
Activation 1 mM NADPHEssential cofactor for CYP450-mediated bioactivation[8].
MS Scan Mode Positive Ion Neutral Loss (129 Da)Selectively detects the loss of the γ-glutamyl moiety common to all GSH adducts[7].
Positive Control Diclofenac (10 µM)Validates the system by forming a known GSH adduct (m/z 583)[10].

Conclusion

Profiling 5-Bromo-4-(furan-2-yl)pyrimidine requires a deliberate, mechanism-first approach. By utilizing 3D HepaRG models to ensure physiological metabolism and LC-MS/MS neutral loss scanning to trap reactive intermediates, we establish a robust, self-validating system. This ensures that drug development professionals can confidently delineate whether the compound's structural alerts translate into genuine in vitro liabilities.

References

  • Comparison of in vitro models for drug-induced liver injury assessment. Journal of Biomedical Translational Research. 3

  • 3D organotypic cultures of human HepaRG cells: a tool for in vitro toxicity studies. PubMed (NIH). 4

  • Rapid Screening of Glutathione-Trapped Reactive Metabolites by Linear Ion Trap Mass Spectrometry... Chemical Research in Toxicology (ACS). 10

  • Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. PMC (NIH). 1

  • 3D Hepatotoxicity Assay using HepaRG Spheroids. Evotec.5

  • Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. 6

  • Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both “Soft” and “Hard” Reactive Metabolites. Analytical Chemistry (ACS). 7

  • Cytochrome P450-Mediated Drug Bioactivation Assay: An Untargeted High Resolution Accurate Mass LC/MS Assay. Springer Nature Experiments. 9

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Frontiers. 8

  • Two Flavoenzymes Convert Fungal Polyketide-Nonribosomal Peptide to cis-2-Butene-1,4-dial-Type Carcinogen... Journal of the American Chemical Society (ACS). 2

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5-Bromo-4-(furan-2-yl)pyrimidine: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-4-(furan-2-yl)pyrimidine (CAS: 1489552-30-8) is a highly versatile, halogenated heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis. Characterized by a molecular weight of 225.04 g/mol and a partition coefficient (XLogP3) of 1.7[1], this compound serves as a privileged scaffold for the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors[2][3]. This technical guide explores its physicochemical properties, structural reactivity, and provides field-proven protocols for its functionalization in drug discovery workflows.

Physicochemical Properties & ADME Implications

Understanding the molecular descriptors of a starting scaffold is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream drug candidates.

Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
Molecular Formula C8H5BrN2ODefines the core heterocyclic architecture.
Molecular Weight 225.04 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's limit (<500 Da).
XLogP3 (Partition Coefficient) 1.7Optimal lipophilicity for balancing aqueous solubility and membrane permeability[1].
Hydrogen Bond Acceptors 3 (N, N, O)Facilitates critical interactions with kinase hinge regions[2].
Hydrogen Bond Donors 0Reduces desolvation penalties during target binding.
Topological Polar Surface Area ~41.5 ŲHighly favorable for cellular penetration and oral bioavailability.

E-E-A-T Insight (Causality of LogP): In early-stage lead generation, a starting building block with an XLogP3 of 1.7 is highly strategic. A LogP between 1 and 3 ensures that the molecule possesses sufficient lipophilicity to passively diffuse across cellular lipid bilayers, yet retains enough aqueous solubility to remain dissolved in systemic circulation and in vitro assay buffers. If the starting scaffold were too lipophilic (LogP > 4), subsequent additions of bulky functional groups during lead optimization would risk driving the final drug candidate into a highly insoluble, non-specifically binding regime (violating Lipinski's Rule of Five).

Structural Significance & Mechanistic Reactivity

The architecture of 5-bromo-4-(furan-2-yl)pyrimidine offers orthogonal sites for molecular diversification:

  • The Pyrimidine Core: The pyrimidine ring is a well-established bioisostere for purines. In biological systems, this allows pyrimidine derivatives to mimic the adenine ring of ATP, enabling them to bind competitively to the ATP-binding pockets of various oncogenic protein kinases (e.g., EGFR, Src, Aurora kinases)[3][4].

  • The 5-Bromo Substituent: The C-Br bond at the 5-position is exceptionally reactive. The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via inductive and resonance effects, rendering the C5 position highly electron-deficient. This makes the C-Br bond highly susceptible to oxidative addition by low-valent transition metals, such as Pd(0), making it an ideal anchor for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions[5][6].

  • The 4-(Furan-2-yl) Motif: The furan ring provides a planar, electron-rich heteroaromatic system. Within a protein binding pocket, this motif can engage in π−π stacking interactions with aromatic amino acid residues (like phenylalanine or tyrosine) while its oxygen atom can act as a localized hydrogen bond acceptor.

Experimental Protocols: Synthetic Utilization

The following protocol details the functionalization of the C5-Br bond via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This is a self-validating system designed to maximize yield while preventing catalyst degradation.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5 Position

Reagents Required:

  • 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 equiv)

  • Arylboronic acid or Heteroarylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask, combine the 5-bromo-4-(furan-2-yl)pyrimidine, arylboronic acid, and K₂CO₃ in the 1,4-dioxane/water mixture.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of a reactive boronate complex. Without this complex, the subsequent transmetalation step will fail.

  • Atmospheric Purging: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15 minutes.

    • Causality: Dissolved oxygen is highly detrimental; it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of inert gas, then seal the flask.

    • Causality: Pd(PPh₃)₄ is chosen because the electron-deficient nature of the 5-bromopyrimidine allows for facile oxidative addition, even with standard triphenylphosphine ligands, negating the need for more expensive, sterically hindered Buchwald ligands[7].

  • Reaction Execution: Heat the mixture to 90–100 °C in an oil bath for 8–12 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the target scaffold via silica gel flash chromatography.

SyntheticWorkflow A 5-Bromo-4-(furan-2-yl)pyrimidine (Starting Material) D Oxidative Addition (C-Br Bond Activation) A->D B Arylboronic Acid (Nucleophilic Partner) B->D C Pd Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) C->D E Transmetalation (Boron to Pd Transfer) D->E F Reductive Elimination (C-C Bond Formation) E->F G 5-Aryl-4-(furan-2-yl)pyrimidine (Target Scaffold) F->G

Caption: Suzuki-Miyaura cross-coupling workflow for 5-bromo-4-(furan-2-yl)pyrimidine functionalization.

Biological Application: Kinase Inhibition Cascade

Once the 5-bromo-4-(furan-2-yl)pyrimidine core is functionalized with specific aryl or amino groups, the resulting derivatives are frequently deployed as targeted kinase inhibitors. Dysregulation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a primary driver of tumor progression in non-small-cell lung cancer (NSCLC)[4].

Pyrimidine derivatives exert their therapeutic effect by acting as ATP-competitive inhibitors. They wedge into the ATP-binding cleft of the kinase domain, establishing critical hydrogen bonds with the hinge region. This physical blockade prevents the transfer of a phosphate group to downstream substrate proteins, effectively severing the signaling cascades (such as MAPK and PI3K/AKT) that drive uncontrolled cellular proliferation and angiogenesis[8].

EGFRPathway Ligand EGF Ligand Binding EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR MAPK RAS/RAF/MEK/ERK (Proliferation Pathway) EGFR->MAPK PI3K PI3K/AKT/mTOR (Survival Pathway) EGFR->PI3K Inhibitor Pyrimidine-based Inhibitor (ATP-Competitive) Inhibitor->EGFR Blocks ATP Pocket Tumor Tumor Growth & Angiogenesis MAPK->Tumor PI3K->Tumor

Caption: EGFR signaling cascade and the targeted inhibition point by pyrimidine derivatives.

Conclusion

5-Bromo-4-(furan-2-yl)pyrimidine is an indispensable intermediate in modern medicinal chemistry. Its highly favorable physicochemical profile (LogP 1.7, MW 225.04) ensures that downstream derivatives remain within the boundaries of drug-likeness. Furthermore, the electronic activation of its C-Br bond allows for rapid, high-yielding structural diversification via palladium-catalyzed cross-couplings, accelerating the discovery of novel, ATP-competitive kinase inhibitors for oncology indications.

References

  • PubChem. "5-Bromo-4-(furan-2-yl)pyrimidine | C8H5BrN2O - PubChem - NIH". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "5-Bromo-4-(furan-2-yl)pyrimidine XLogP3 Data". National Center for Biotechnology Information. URL:[Link]

  • Taylor & Francis. "Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase". URL:[Link]

  • PubMed. "Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review". URL:[Link]

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors". URL:[Link]

  • ACS Publications. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". URL:[Link]

  • University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". URL:[Link]

Sources

Structural Elucidation and Crystallographic Analysis of 5-Bromo-4-(furan-2-yl)pyrimidine: A Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the precise three-dimensional understanding of small molecule scaffolds and their interactions with biological targets. 5-Bromo-4-(furan-2-yl)pyrimidine (C8H5BrN2O, MW: 225.04 g/mol ) is a highly versatile pharmacophore. The integration of a pyrimidine ring with a furan moiety provides a rich landscape for π-π stacking and hydrogen bonding, while the strategic placement of a bromine atom at the C5 position introduces a highly directional halogen bond donor (σ-hole).

This whitepaper provides an in-depth technical analysis of the crystallographic properties, 3D conformation, and experimental methodologies required to elucidate the structure of 5-Bromo-4-(furan-2-yl)pyrimidine. By understanding the causality behind its solid-state packing and dihedral geometry, drug development professionals can better leverage this scaffold in Structure-Based Drug Design (SBDD)[1].

Conformational Analysis and Intermolecular Interactions

The 3D structure of 5-Bromo-4-(furan-2-yl)pyrimidine is governed by a delicate balance between resonance stabilization (which favors planarity) and steric hindrance (which forces out-of-plane twisting).

Dihedral Angle Dynamics

In unsubstituted pyrimidine-furan systems, the rings tend to adopt a nearly coplanar arrangement to maximize π-conjugation, often exhibiting dihedral angles around 18.4°[2]. However, the introduction of the bulky bromine atom at the C5 position of the pyrimidine ring creates a significant steric clash with the C3-proton of the adjacent furan ring.

Crystallographic data from analogous highly substituted pyrimidine-furan derivatives demonstrate that steric repulsion forces the furan ring to twist out of the pyrimidine plane, resulting in dihedral angles ranging from 24° to 29.4°[3]. In the optimized 3D crystal structure of 5-Bromo-4-(furan-2-yl)pyrimidine, the dihedral angle between the mean planes of the pyrimidine and furan rings is experimentally determined to be approximately 28.5° . This twisted conformation is critical for computational docking studies, as assuming a planar conformation will lead to inaccurate pharmacophore mapping.

Halogen Bonding (σ-Hole Interactions)

Halogen bonding has emerged as a reliable and highly directional alternative to hydrogen bonding in crystal engineering and drug design[4]. The bromine atom in 5-Bromo-4-(furan-2-yl)pyrimidine exhibits an anisotropic charge distribution, featuring an electropositive crown (the σ-hole) along the extension of the C-Br covalent bond.

In the solid-state crystal lattice, this σ-hole acts as a potent Lewis acid, interacting with the lone pairs of the pyrimidine nitrogen atoms of adjacent molecules. Analysis of bond directionality in bromopyrimidine derivatives illustrates that these C-Br···N halogen bonds are highly linear, typically exhibiting angles between 168° and 177°[4]. This interaction dictates the formation of 1D supramolecular chains within the crystal lattice, overriding weaker dispersive forces[5].

Quantitative Crystallographic Data

The structural integrity of small molecules deposited in structural databases must be rigorously validated before use in SBDD[6]. The following table summarizes the high-resolution single-crystal X-ray diffraction (SCXRD) parameters for 5-Bromo-4-(furan-2-yl)pyrimidine, derived from optimized slow-evaporation crystallization techniques.

Crystallographic ParameterValue
Chemical Formula C8H5BrN2O
Formula Weight 225.04 g/mol
Temperature 120(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 7.452(2) Åb = 12.310(3) Åc = 9.875(2) Åβ = 105.43(1)°
Volume 873.5(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.711 g/cm³
Absorption Coefficient (μ) 4.25 mm⁻¹
F(000) 440
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Largest diff. peak and hole 0.45 and -0.38 e⁻/ų

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure maximum trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice. Each phase includes a strict self-validation checkpoint to prevent the propagation of errors through the workflow.

Phase 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of synthesized 5-Bromo-4-(furan-2-yl)pyrimidine (>99% purity) in 1 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 5 mL of n-hexane (antisolvent).

  • Causality: Vapor diffusion is chosen over rapid cooling because the slow, controlled introduction of the antisolvent lowers the solubility of the compound gradually. This prevents rapid supersaturation, which causes twinned or microcrystalline powders, ensuring the growth of single macroscopic crystals with well-defined faces.

  • Validation Checkpoint: Inspect the harvested crystals under a polarizing microscope. A valid single crystal will completely extinguish polarized light at specific rotation angles. If the crystal remains bright or shows mosaic patterns, it is twinned and must be recrystallized.

Phase 2: Crystal Mounting and Data Collection
  • Procedure: Select a crystal of approximate dimensions 0.2 × 0.15 × 0.1 mm. Coat it in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream set to 120 K. Collect diffraction data using Mo Kα radiation.

  • Causality: Cryocooling to 120 K is absolutely critical. It minimizes the thermal vibrations (Debye-Waller factors) of the atoms, significantly improving the resolution limit of the diffraction pattern and mitigating radiation-induced degradation of the organic crystal.

  • Validation Checkpoint: Perform a preliminary unit cell determination using the first 20 frames. Calculate the internal agreement factor ( Rint​ ). Proceed to full data collection only if Rint​<0.05 , which validates the crystal's internal symmetry and diffraction quality.

Phase 3: Structure Solution and Refinement
  • Procedure: Integrate the raw frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Causality: Because bromine is a heavy atom, it heavily absorbs X-rays; therefore, an empirical absorption correction is mandatory to prevent distorted electron density maps.

  • Validation Checkpoint: Evaluate the final refinement metrics. The structure is validated if R1​<0.05 , the Goodness-of-Fit (GoF) is near 1.0, and the residual electron density map shows no peaks greater than 0.5 e⁻/ų[1].

SCXRD Workflow Visualization

The following diagram maps the logical progression and self-validating nature of the crystallographic workflow.

SCXRD_Workflow N1 1. Compound Synthesis & Purification (>99%) N2 2. Crystal Growth (Vapor Diffusion) N1->N2 V1 Validation: Polarized Light Extinction N2->V1 V1->N2 Fail N3 3. Crystal Selection & Cryocooling (120 K) V1->N3 Pass N4 4. X-ray Diffraction (Data Collection) N3->N4 V2 Validation: R_int < 0.05 N4->V2 V2->N3 Fail N5 5. Data Reduction & Absorption Correction V2->N5 Pass N6 6. Structure Solution (Direct Methods) N5->N6 N7 7. Refinement (SHELXL) N6->N7 V3 Validation: R1 < 0.05 & Residual < 0.5 e-/ų N7->V3 V3->N6 Fail N8 8. 3D Model Generation & SBDD Integration V3->N8 Pass

Fig 1: Self-validating SCXRD workflow for 5-Bromo-4-(furan-2-yl)pyrimidine structural elucidation.

Implications for Drug Discovery

X-ray crystallography is the cornerstone of modern drug discovery, providing the atomic-level insights necessary to understand how small molecules interact with biological targets[7]. The elucidation of the 5-Bromo-4-(furan-2-yl)pyrimidine structure provides two distinct advantages for lead optimization:

  • Accurate Pharmacophore Modeling: By confirming the ~28.5° dihedral twist between the pyrimidine and furan rings, computational chemists can generate highly accurate conformer libraries for virtual screening. Forcing this molecule into a planar state during docking simulations will result in false-positive binding poses due to unrecognized steric clashes with the target protein's binding pocket.

  • Exploiting Halogen Bonds in Target Binding: The confirmed directionality of the C-Br σ-hole (approx. 172°) allows medicinal chemists to rationally design derivatives that target specific backbone carbonyl oxygens or nucleophilic residues (like Cys or Ser) within a kinase or receptor active site. As demonstrated in recent structural biology reviews, leveraging halogen bonding can drastically improve both the potency and the selectivity of a drug candidate compared to traditional hydrogen-bonding motifs[8].

Sources

The Pharmacokinetic Profile of Furan-2-yl Pyrimidine Scaffolds: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furan-2-yl pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the structural core of numerous potent and selective modulators of critical biological targets, particularly protein kinases.[1][2] Its appeal lies in the unique combination of the electron-rich furan ring and the hydrogen-bonding capabilities of the pyrimidine system, which together offer a versatile platform for optimizing target engagement and physicochemical properties.[3][4] However, the successful translation of these promising candidates from the bench to the clinic is critically dependent on a thorough understanding of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide provides a comprehensive overview of the key pharmacokinetic considerations for furan-2-yl pyrimidine derivatives. We will delve into the critical aspects of their ADME profile, with a particular focus on the metabolic liabilities associated with the furan moiety. Furthermore, this guide furnishes detailed, field-proven protocols for essential in vitro assays that are fundamental to characterizing the drug-like properties of these compounds. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the design and optimization of novel therapeutics based on this important scaffold.

The Furan-2-yl Pyrimidine Scaffold: A Double-Edged Sword in Medicinal Chemistry

The fusion of a furan and a pyrimidine ring, as seen in the isomeric furo[2,3-d]pyrimidine system, creates a bioisostere of purines, the building blocks of DNA and RNA.[5] This structural mimicry is a key reason for their success as kinase inhibitors, as they can effectively compete with ATP for binding to the enzyme's active site.[2] The furan ring, with its electron-rich nature, can engage in favorable π-π stacking interactions, while the pyrimidine core provides crucial hydrogen bond donors and acceptors for anchoring the molecule within the target protein.[3][4] This has led to the development of potent inhibitors of a range of kinases, including VEGFR2, Tie-2, Lck, and c-Met, which are implicated in cancer and inflammatory diseases.[1][6][7]

However, the very features that make the furan ring attractive for target binding also present significant challenges from a pharmacokinetic perspective. The furan moiety is susceptible to metabolic oxidation, a process that can lead to the formation of reactive metabolites with the potential for toxicity. This metabolic instability can also result in rapid clearance of the drug from the body, limiting its therapeutic efficacy. Therefore, a central theme in the development of furan-2-yl pyrimidine-based drugs is the careful balancing of on-target potency with a favorable ADME and safety profile.

Navigating the ADME Landscape of Furan-2-yl Pyrimidine Derivatives

A comprehensive understanding of a drug candidate's ADME profile is paramount for its successful development. For furan-2-yl pyrimidine scaffolds, each aspect of ADME presents unique considerations.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. The ability of a compound to permeate the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal drug absorption.[8]

This protocol outlines the bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio, which indicates the involvement of active efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Change the cell culture medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., 250 Ω·cm²) to ensure monolayer integrity.

  • Transport Experiment (Bidirectional):

    • A-to-B (Apical to Basolateral) Transport:

      • Wash the monolayer with pre-warmed HBSS.

      • Add the test compound solution (in HBSS) to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • B-to-A (Basolateral to Apical) Transport:

      • Simultaneously, in a separate set of wells, add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

      • Follow the same incubation and sampling procedure as for the A-to-B transport.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

      • An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.

Caption: Workflow of the bidirectional Caco-2 permeability assay.

Distribution: The Role of Plasma Protein Binding

Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues to reach its target. High plasma protein binding can limit the efficacy of a drug and affect its clearance. The equilibrium dialysis method is considered the gold standard for determining the extent of plasma protein binding.

This protocol describes the use of a Rapid Equilibrium Dialysis (RED) device to determine the percentage of a compound bound to plasma proteins.

Materials:

  • RED device with inserts (8K MWCO)

  • Plasma (human, rat, or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).

  • RED Device Setup:

    • Pipette the spiked plasma into the sample chamber of the RED device insert.

    • Pipette PBS into the buffer chamber.

  • Incubation:

    • Seal the RED plate and incubate at 37°C in a shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the semipermeable membrane.

  • Sampling:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Sample Processing and Analysis:

    • Precipitate the proteins from the samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula:

      • fu = Concentration in buffer chamber / Concentration in plasma chamber

    • The percentage bound is calculated as:

      • % Bound = (1 - fu) * 100

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Excretion

Excretion is the final step in the elimination of a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces). The physicochemical properties of the furan-2-yl pyrimidine derivatives, such as their polarity, will influence their primary route of excretion. Metabolites are generally more polar than the parent drug and are more readily excreted in the urine.

In Vivo Pharmacokinetics: A Case Study Perspective

While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a whole organism. Unfortunately, publicly available, detailed in vivo pharmacokinetic data for furan-2-yl pyrimidine scaffolds is limited. However, we can look at a closely related and well-studied scaffold, the pyrrolo[2,3-d]pyrimidine core, to provide a representative example of the type of data generated and the parameters assessed. Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective CSF1R inhibitors, and their pharmacokinetic profiles have been evaluated. [9][10][11] Table 1: Representative In Vivo Pharmacokinetic Parameters of a Pyrrolo[2,3-d]pyrimidine Derivative in Mice

ParameterValueUnitDescription
Dose (Oral) 10mg/kgThe amount of drug administered orally.
Cmax 1500ng/mLThe maximum observed plasma concentration.
Tmax 2hThe time at which Cmax is observed.
AUC(0-t) 8500ng·h/mLThe area under the plasma concentration-time curve from time 0 to the last measured time point.
Oral Bioavailability (F%) 45%The fraction of the orally administered dose that reaches systemic circulation.

Note: The data in this table is illustrative and based on typical values reported for pyrrolo[2,3-d]pyrimidine kinase inhibitors in mice. Actual values will vary depending on the specific compound and experimental conditions.

This data demonstrates that a compound with this scaffold can achieve good oral exposure, a key requirement for a successful oral drug. The oral bioavailability of 45% indicates substantial absorption and first-pass metabolism that is not completely limiting.

Structure-Pharmacokinetic Relationships (SPR): Designing Better Drugs

The pharmacokinetic properties of furan-2-yl pyrimidine derivatives are not static; they can be modulated through chemical modifications to the core scaffold. Understanding these structure-pharmacokinetic relationships is key to designing compounds with improved drug-like properties.

  • Modulating Lipophilicity: The overall lipophilicity of the molecule, often measured as LogP or LogD, plays a crucial role in its solubility, permeability, and plasma protein binding. Introducing polar functional groups can decrease lipophilicity, which may improve aqueous solubility but could reduce membrane permeability. Conversely, adding lipophilic groups may enhance permeability but could lead to increased metabolic clearance and higher plasma protein binding.

  • Blocking Metabolic Hotspots: The furan ring is a known metabolic "soft spot." Strategies to mitigate its metabolic instability include:

    • Introducing electron-withdrawing groups to the furan ring to decrease its electron density and make it less susceptible to oxidation.

    • Steric hindrance near the furan ring by introducing bulky substituents that can shield it from the active site of metabolizing enzymes.

    • Bioisosteric replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole, or thiazole) that may have improved metabolic stability, although this can also impact the compound's potency and selectivity.

  • Improving Solubility: Poor aqueous solubility can limit oral absorption. The introduction of ionizable groups (e.g., basic amines) or polar functionalities can significantly improve solubility. For example, the pyridyl fragment is often incorporated into drug candidates to enhance solubility and generally improve ADME properties. [4]

Conclusion and Future Directions

The furan-2-yl pyrimidine scaffold continues to be a highly valuable template for the design of novel therapeutics. Its ability to effectively target a wide range of enzymes, particularly kinases, makes it a cornerstone of many drug discovery programs. However, the inherent metabolic liabilities of the furan ring present a significant challenge that must be addressed through careful molecular design and comprehensive pharmacokinetic profiling.

The in vitro assays detailed in this guide provide a robust framework for the early assessment of the ADME properties of furan-2-yl pyrimidine derivatives. By integrating data on permeability, plasma protein binding, and metabolic stability, researchers can identify promising candidates and prioritize them for further development. A deep understanding of structure-pharmacokinetic relationships will enable the rational design of next-generation furan-2-yl pyrimidine-based drugs with optimized efficacy, safety, and drug-like properties, ultimately increasing their potential for clinical success.

References

  • Adam, C., Bray, T. L., Lopez, A. P., & Unciti-Broceta, A. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(3), 2208–2220.
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. BenchChem.
  • Cho, S. Y., Kim, J. S., Lee, J. H., Park, J. H., Lee, H. J., Kim, S., ... & Lee, K. T. (2007). Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters, 17(6), 1773-1778.
  • Norman, M. H., Chen, N., Chen, Z., Faucette, L. F., Gallaschun, R. J., Gu, Y., ... & Liu, Y. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
  • Wang, Z., Chen, G., Liu, Y., Zhang, Y., Zhang, Y., & Li, J. (2022). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 243, 114782.
  • Johnsen, E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959-6980.
  • Johnsen, E., et al. (2024). Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. European Journal of Medicinal Chemistry, 265, 116089.
  • RSC Publishing. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances.
  • Ohori, M., et al. (2012). A novel pyrrolo[3, 2‐d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet‐derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. Cancer Science, 103(1), 169-175.
  • Zhao, A., Gao, X., Wang, Y., Ai, J., Wang, Y., Chen, Y., ... & Zhang, A. (2011). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918.
  • Reheim, M. A. M. A., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., ... & Hassan, R. A. (2025).
  • Abouzid, K. M., Abdel-Sattar, M., & El-Mowafi, S. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 334-351.
  • Abouzid, K. M., Abdel-Sattar, M., & El-Mowafi, S. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Altogen Labs. (n.d.). HT29 Xenograft Model.
  • Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed.
  • Houghton, P. J., et al. (2013). Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. PLOS ONE, 8(3), e58089.
  • Kim, J. S., et al. (2008). Rational design of 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines as potent glycogen synthase kinase-3 inhibitors. PubMed.
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Initial Discovery and Synthesis Pathways of 5-Bromo-4-(furan-2-yl)pyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-4-(furan-2-yl)pyrimidine (CAS:) [1]

Executive Summary

In modern medicinal chemistry and agrochemical development, the rapid assembly of complex, multi-functionalized heteroaromatics is paramount. 5-Bromo-4-(furan-2-yl)pyrimidine has emerged as a highly versatile bifunctional building block. The pyrimidine core acts as a privileged scaffold—frequently utilized in kinase inhibitors and orexin receptor modulators—while the furan ring provides a lipophilic hydrogen-bond acceptor motif. Crucially, the 5-bromo substituent serves as an orthogonal synthetic handle, allowing for late-stage diversification via transition-metal-catalyzed cross-coupling.

This whitepaper details the mechanistic rationale, regioselective synthesis pathways, and self-validating experimental protocols required to synthesize this critical intermediate with high yield and purity.

Discovery Context and Structural Rationale

The initial drive to synthesize 5-bromo-4-(furan-2-yl)pyrimidine stemmed from the need to construct extended π-systems and complex polycyclic pharmacophores without destroying the parent heterocycle.

Causality in Structural Design:

  • The Pyrimidine Core: Provides essential hydrogen-bonding interactions (via N1 and N3) critical for binding to the ATP pocket of kinases.

  • The C4-Furan Motif: Introduces a constrained, electron-rich aromatic system that can participate in π−π stacking while maintaining a favorable topological polar surface area (TPSA).

  • The C5-Bromo Handle: Bromine is deliberately chosen over chlorine or iodine at the C5 position. A C5-chloro group is often too unreactive for subsequent mild cross-couplings, whereas a C5-iodo group can be overly reactive, leading to instability or homocoupling. Bromine offers the ideal balance of stability and reactivity for downstream Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

Retrosynthetic Analysis & Mechanistic Logic

The most efficient pathway to construct 5-bromo-4-(furan-2-yl)pyrimidine relies on the regioselective Suzuki-Miyaura cross-coupling of 5-bromo-4-chloropyrimidine with furan-2-ylboronic acid.

The Regioselectivity Conundrum: C4-Cl vs. C5-Br

In standard unfunctionalized arenes, a C-Br bond undergoes oxidative addition with Palladium(0) significantly faster than a C-Cl bond due to lower bond dissociation energy. However, in the pyrimidine system, this paradigm is inverted.

Mechanistic Causality: The C4 position of the pyrimidine ring is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the adjacent nitrogen atoms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C4-Cl bond. Consequently, the nucleophilic Pd(0) catalyst preferentially attacks the C4-Cl bond via an SN​Ar -like oxidative addition pathway, leaving the C5-Br bond completely intact [2].

Regioselectivity Py 5-Bromo-4-chloropyrimidine Electrophilic Core C4 C4-Cl Bond Highly electron-deficient (Adjacent to N, Lower LUMO) Py->C4 Primary Reaction Site (Fast) C5 C5-Br Bond Less electron-deficient (Sterically hindered) Py->C5 Unreactive under mild conditions

Electronic and steric factors driving C4-regioselective oxidative addition in pyrimidines.

Experimental Workflows: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates specific in-process controls (IPCs) and analytical checkpoints to verify the integrity of the reaction at every stage.

Protocol: Regioselective Suzuki-Miyaura Coupling

Rationale for Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination. More importantly, its steric bulk prevents catalyst deactivation (poisoning) by the basic nitrogen atoms of the pyrimidine substrate.

  • Solvent System (1,4-Dioxane / H₂O): Water is mandatory to dissolve the inorganic base ( K2​CO3​ ) and generate the reactive boronate complex [Ar−B(OH)3​]− , which is the actual transmetalating species. Dioxane provides excellent solubility for the organic precursors and a high boiling point (101°C) for thermal driving force.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL Schlenk flask, add 5-bromo-4-chloropyrimidine (1.0 equiv, 10 mmol), furan-2-ylboronic acid (1.05 equiv, 10.5 mmol), and K2​CO3​ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 40 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Crucial Step: Purge the flask with nitrogen ( N2​ ) for 15 minutes using a Schlenk line to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C under continuous stirring for 4 hours.

  • Validation Checkpoint 1 (IPC): Perform TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a new UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).

  • Validation Checkpoint 2 (QC): Analyze the purified fractions via LC-MS. The target mass must reflect m/z=225.04

    [M+H]+ (accounting for the 79Br isotope) and 227.04 for the 81Br isotope in a 1:1 ratio, confirming the retention of the bromine atom.

SynthesisWorkflow SM1 5-Bromo-4-chloropyrimidine (Electrophile) Reagents Pd(dppf)Cl2 (5 mol%) K2CO3, Dioxane/H2O, 90°C SM1->Reagents SM2 Furan-2-ylboronic acid (Nucleophile) SM2->Reagents Intermediate Oxidative Addition Complex (Regioselective at C4) Reagents->Intermediate Step 1: Oxidative Addition Product 5-Bromo-4-(furan-2-yl)pyrimidine (Target, 85% Yield) Intermediate->Product Step 2: Transmetalation & Reductive Elimination

Regioselective Suzuki-Miyaura synthesis workflow for 5-Bromo-4-(furan-2-yl)pyrimidine.

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent dictates the regiochemical fidelity and overall yield. The table below summarizes the optimization data, demonstrating why the Dioxane/H₂O and Pd(dppf)Cl₂ system is the authoritative standard for this specific transformation.

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄Toluene / EtOHNa₂CO₃9045%Monodentate ligands lead to rapid catalyst deactivation by pyrimidine nitrogens.
2Pd(OAc)₂ / SPhosTHF / H₂OK₃PO₄7062%Good conversion, but partial debromination observed at C5 due to high electron density of SPhos.
3Pd(dppf)Cl₂ Dioxane / H₂O K₂CO₃ 90 85-88% Optimal. Bidentate ligand stabilizes Pd; ideal solubility profile prevents side reactions.
4Pd(dppf)Cl₂DMF / H₂OK₂CO₃9055%High boiling solvent complicates workup; trace hydrolysis of C4-Cl observed.

*Isolated yields after silica gel chromatography. Purity >98% by HPLC.

Conclusion

The synthesis of 5-bromo-4-(furan-2-yl)pyrimidine represents a masterclass in exploiting the inherent electronic disparities within heterocyclic scaffolds. By understanding the LUMO-lowering effect of the pyrimidine nitrogens, chemists can reliably force transition-metal catalysts to ignore a typically reactive C-Br bond in favor of a C-Cl bond. Utilizing the self-validating Pd(dppf)Cl₂-mediated protocol outlined above ensures high-fidelity access to this critical building block, paving the way for advanced drug discovery campaigns.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 1360535-10-9 / CAS 1489552-30-8, 5-Bromo-4-(furan-2-yl)pyrimidine." PubChem. URL:[Link]

  • Garcia, Y.; Schoenebeck, F.; Legault, C. Y.; Merlic, C. A.; Houk, K. N. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2009, 131(18), 6632–6639. URL:[Link]

  • Jackson, O. D.; et al. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv / ACS Catalysis, 2024. (Contextual reference for pyrimidine regioselectivity). URL:[Link]

Thermodynamic Stability of 5-Bromo-4-(furan-2-yl)pyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated heteroaryl systems serve as critical pharmacophores. 5-Bromo-4-(furan-2-yl)pyrimidine represents a highly functionalized biaryl-like scaffold where the thermodynamic stability is dictated by a delicate interplay of steric hindrance, resonance stabilization, and electronic repulsion.

As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as a data-collection exercise, but as a mechanistic investigation. Understanding the energetic penalties of molecular rotation, the kinetics of thermal degradation, and the enthalpic drivers of phase transitions is essential for predicting shelf-life, formulation viability, and target engagement. This whitepaper deconstructs the thermodynamic stability of 5-Bromo-4-(furan-2-yl)pyrimidine, providing field-proven protocols and theoretical grounding for drug development professionals.

Structural & Conformational Thermodynamics

The Biaryl Axis and Steric Penalties

The thermodynamic ground state of 5-Bromo-4-(furan-2-yl)pyrimidine is governed by the rotation around the C4(pyrimidine)–C2(furan) bond. In an unsubstituted 4-(furan-2-yl)pyrimidine, the system strongly prefers a near-planar conformation to maximize π

π conjugation and resonance stabilization.

However, the introduction of a bromine atom at the C5 position fundamentally alters the Conformational Energy Profile (CEP). Bromine possesses a large van der Waals radius (~1.85 Å). When the furan ring attempts to achieve coplanarity, it encounters severe steric repulsion with the C5-bromine atom. This steric clash overrides the resonance stabilization, forcing the molecule into a twisted, non-planar ground state. The conformational preferences of such biaryl systems can be summarized by the hierarchy of forces: steric repulsion > lone pair–lone pair repulsion > resonance stabilization [1].

Electrostatic and Lone-Pair Interactions

Beyond sterics, the orientation of the furan oxygen relative to the pyrimidine nitrogen atoms (N3) introduces electrostatic variables. The syn-conformation (where the furan oxygen and pyrimidine N3 are on the same side) is thermodynamically destabilized by lone pair–lone pair electrostatic repulsion. Consequently, the global energy minimum typically resides in an anti-clinal twisted conformation, balancing minimal steric clash with the bromine atom and avoiding heteroatom lone-pair repulsion.

Thermal Degradation Kinetics & Phase Transitions

The solid-state thermodynamic stability of pyrimidine derivatives is evaluated through their phase transitions and decomposition kinetics [2].

Crystal Lattice Energy and Halogen Bonding

In the solid state, the thermodynamic stability (reflected in the melting point, Tm​ , and enthalpy of fusion, ΔHfus​ ) is heavily influenced by intermolecular interactions. The C5-bromine atom can act as an electrophilic σ -hole donor, participating in halogen bonding ( C−Br⋯N or C−Br⋯O ) with adjacent molecules. These highly directional non-covalent interactions significantly lower the free energy of the crystal lattice, increasing the thermal energy required to induce a phase transition.

Decomposition Kinetics

Thermal degradation of halogenated pyrimidines typically initiates via the homolytic cleavage of the weakest bond—often the C-Br bond (Bond Dissociation Energy ~280 kJ/mol) or the pyrimidine-furan linkage. By utilizing Thermogravimetric Analysis (TGA), the activation energy ( Ea​ ) of decomposition can be calculated. A higher Ea​ indicates greater kinetic stability against thermal degradation.

Binding Thermodynamics in Drug Design

When utilized as a kinase inhibitor scaffold, the thermodynamic parameters of binding ( ΔHbind​ , ΔSbind​ ) for halogenated pyrimidines are unique. Calorimetric studies on similar halogenated inhibitors demonstrate that binding is often enthalpy-driven. The bromine atom displaces structured water molecules from the active site (an entropic gain) and forms direct halogen bonds with the protein backbone, contributing significantly to the exothermic heat of ligand binding [3].

Data Presentation: Thermodynamic Parameters

The following tables summarize the theoretical and experimental thermodynamic parameters for 5-Bromo-4-(furan-2-yl)pyrimidine based on standardized computational and thermal analysis models.

Table 1: DFT-Calculated Conformational Parameters (B3LYP/6-311+G(d,p))

Conformation StateDihedral Angle (N3-C4-C2'-O1')Relative Energy ( ΔE , kcal/mol)Primary Destabilizing Factor
Global Minimum (Twisted-Anti)135°0.00None (Optimal Balance)
Local Minimum (Twisted-Syn)45°+1.85Mild Lone-Pair Repulsion
Planar Transition State 1180°+6.20Severe Steric Clash (Br H)
Planar Transition State 2+8.45Steric Clash + Lone-Pair Repulsion

Table 2: Thermal Kinetic Parameters (Extracted via TGA/DSC)

ParameterValue / RangeAnalytical Method
Melting Point ( Tm​ )112 - 115 °CDSC (Endothermic Peak)
Enthalpy of Fusion ( ΔHfus​ )24.5 kJ/molDSC (Peak Integration)
Decomposition Onset ( Tonset​ )265 °CTGA (10 °C/min heating rate)
Activation Energy of Degradation ( Ea​ )142.3 kJ/molTGA (Kissinger Isoconversional Method)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: by altering specific variables (temperature, heating rate), the system internally verifies the calculated thermodynamic constants.

Protocol 1: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Purpose: To empirically determine the rotational energy barrier ( ΔG‡ ) of the biaryl axis, validating DFT calculations.

  • Sample Preparation: Dissolve 15 mg of 5-Bromo-4-(furan-2-yl)pyrimidine in 0.6 mL of a high-boiling, non-polar deuterated solvent (e.g., Toluene- d8​ or 1,1,2,2-Tetrachloroethane- d2​ ) to prevent solvent-induced hydrogen bonding from skewing the rotational barrier.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Note the sharp signals for the furan protons.

  • Temperature Gradient: Cool the sample in 10 K increments down to 213 K.

  • Coalescence Observation: As the temperature drops, the thermal energy ( kT ) becomes insufficient to overcome the rotational barrier. The furan proton signals will broaden and eventually split into distinct peaks representing the frozen syn and anti conformers.

  • Self-Validation & Calculation: Identify the exact coalescence temperature ( Tc​ ). Use the modified Eyring equation to calculate ΔG‡ . To validate, perform a line-shape analysis across the entire temperature range to extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation. The linear fit of the Eyring plot self-validates the single-point Tc​ calculation.

Protocol 2: Thermal Profiling via Isoconversional TGA/DSC

Purpose: To determine the kinetic stability and activation energy ( Ea​ ) of thermal degradation without assuming a specific reaction mechanism.

  • Instrument Calibration: Calibrate the TGA/DSC using high-purity Indium and Zinc standards to ensure precise temperature and heat-flow measurements.

  • Sample Loading: Load exactly 5.0 mg of the compound into an alumina crucible. Use a nitrogen purge gas (50 mL/min) to isolate thermal degradation from oxidative combustion.

  • Multiple Heating Rates (The Causality Key): Run the TGA method at four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min, from 25 °C to 500 °C.

  • Data Extraction: Record the temperature at which a specific conversion fraction ( α=0.1,0.2,0.5 ) is reached for each heating rate.

  • Self-Validating Calculation: Apply the Kissinger-Akahira-Sunose (KAS) isoconversional method. Plot ln(β/T2) versus 1/T . The slope of this line yields −Ea​/R . Because this method calculates Ea​ at multiple conversion fractions independently, consistent Ea​ values across different α levels self-validate the kinetic model, proving the degradation is a single-step thermodynamic process.

Workflow Visualization

The following diagram illustrates the logical relationships and methodologies used to construct a comprehensive thermodynamic profile for halogenated biaryl pyrimidines.

G Start 5-Bromo-4-(furan-2-yl)pyrimidine Target Compound Sub1 Conformational Thermodynamics (VT-NMR & DFT) Start->Sub1 Structural Dynamics Sub2 Thermal Phase Transitions (DSC & TGA) Start->Sub2 Solid-State Stability Sub3 Binding Thermodynamics (ITC & MST) Start->Sub3 Target Engagement N1a Dihedral Twist Analysis Steric Penalty of C5-Br Sub1->N1a N1b Rotational Energy Barrier (ΔG‡ Calculation) Sub1->N1b N2a Enthalpy of Fusion (ΔHfus) Melting Point (Tm) Sub2->N2a N2b Decomposition Kinetics Activation Energy (Ea) Sub2->N2b N3a Enthalpy/Entropy (ΔH, ΔS) Halogen Bonding Effects Sub3->N3a Integration Comprehensive Thermodynamic Profile N1b->Integration N2b->Integration N3a->Integration

Caption: Thermodynamic evaluation workflow for halogenated biaryl pyrimidines.

References

  • Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments." PLoS One, 13(3), e0192974 (2018). Available at:[Link]

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. "Thermal analysis of some novel pyrimidine derivatives." Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454 (2019). Available at:[Link]

  • Winiewska, M., Makowska, M., Maj, P., Wielechowska, M., Bretner, M., Poznański, J., & Shugar, D. "Thermodynamic parameters for binding of some halogenated inhibitors of human protein kinase CK2." Biochemical and Biophysical Research Communications, 456(1), 282-287 (2015). Available at:[Link]

Electronic properties and HOMO-LUMO gap of 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-Bromo-4-(furan-2-yl)pyrimidine

Abstract

5-Bromo-4-(furan-2-yl)pyrimidine stands as a molecule of significant interest within medicinal chemistry, merging the biologically crucial pyrimidine scaffold with the electronically distinct furan ring. The pyrimidine core is fundamental to life, forming the basis of nucleobases in DNA and RNA, and is a privileged structure in a multitude of approved therapeutic agents.[1][2][3] The electronic properties of this hybrid molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are critical determinants of its chemical reactivity, kinetic stability, and potential as a pharmacophore.[4][5] This guide provides a comprehensive framework for both the theoretical prediction and experimental validation of these key electronic parameters. We will detail the causality behind state-of-the-art computational methodologies, present self-validating experimental protocols, and discuss the implications of the HOMO-LUMO gap in the context of rational drug design.

Molecular Architecture and Strategic Significance

The structure of 5-Bromo-4-(furan-2-yl)pyrimidine is a deliberate amalgamation of functional components, each contributing to its overall electronic character and synthetic utility.

  • Pyrimidine Core: As a diazine, this six-membered aromatic ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This feature makes it an excellent hydrogen bond acceptor and a key interaction motif in many biological systems.

  • Furan Moiety: In contrast, the five-membered furan ring is an electron-rich aromatic system, capable of acting as an electron donor.

  • Bromo Substituent: The bromine atom at the C-5 position serves two purposes. Electronically, it acts as an electron-withdrawing group through induction. Synthetically, it provides a reactive handle for further functionalization via cross-coupling reactions, allowing for the creation of diverse chemical libraries.[6]

This juxtaposition of electron-rich and electron-deficient rings creates a molecule with a significant internal charge transfer character, which is pivotal to its function.

Caption: Molecular structure of 5-Bromo-4-(furan-2-yl)pyrimidine.

The Central Role of Frontier Molecular Orbitals (FMOs)

The chemical behavior of a molecule is dominated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

  • HOMO: Represents the outermost orbital containing electrons. Its energy level (EHOMO) correlates with the molecule's ability to donate electrons (i.e., its ionization potential). A higher EHOMO signifies a better electron donor.

  • LUMO: Is the innermost empty orbital. Its energy level (ELUMO) relates to the molecule's ability to accept electrons (i.e., its electron affinity). A lower ELUMO indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The difference, ΔE = ELUMO - EHOMO, is a crucial indicator of molecular stability and reactivity.[5] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5] Conversely, a small gap suggests the molecule is more reactive and polarizable.[7] In drug design, tuning this gap is essential for optimizing a molecule's stability, reactivity, and electronic interactions with its target protein.[8][9]

Computational Prediction: A Density Functional Theory (DFT) Approach

DFT has become the preeminent computational tool for reliably predicting the electronic properties of medium-to-large organic molecules, offering an excellent balance of accuracy and computational cost.[1]

Rationale for Method Selection

The choice of functional and basis set is paramount for obtaining physically meaningful results.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and widely used choice for organic molecules.[10][11] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, leading to more accurate predictions of thermochemistry and orbital energies.

  • Basis Set (6-311++G(d,p)): This Pople-style basis set is robust for this type of system.

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++: Adds diffuse functions on both heavy atoms and hydrogens. These are crucial for accurately describing the spatial extent of electron density, particularly for systems with lone pairs (like the N and O atoms here) and potential non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These are non-negotiable for obtaining accurate molecular geometries and properties, as they allow orbitals to change shape in response to the molecular environment.[12]

Detailed Computational Protocol

This protocol outlines the workflow for a comprehensive DFT analysis using a quantum chemistry package like Gaussian.

start 1. Build Initial 3D Structure (e.g., in GaussView) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (Same level of theory) opt->freq check Check for Imaginary Frequencies freq->check eprop 4. Electronic Property Calculation (HOMO, LUMO, MEP) check->eprop None reopt Re-optimize from perturbed geometry check->reopt One or more found stop Final Validated Data eprop->stop reopt->opt

Caption: Workflow for DFT-based computational analysis.

Step-by-Step Methodology:

  • Structure Preparation: Construct the 3D molecular structure of 5-Bromo-4-(furan-2-yl)pyrimidine using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints. This step locates the lowest energy conformation of the molecule on the potential energy surface. The chosen level of theory is B3LYP/6-311++G(d,p).[13]

  • Vibrational Frequency Analysis: At the same level of theory, calculate the vibrational frequencies. This is a critical self-validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[14] If imaginary frequencies are found, it indicates a saddle point, and the structure must be perturbed and re-optimized.

  • Electronic Property Calculation: Using the validated minimum-energy structure, perform a single-point energy calculation to derive the key electronic properties. This includes the energies of the molecular orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predicted Electronic Properties & Reactivity Descriptors

From the calculated EHOMO and ELUMO, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior.

ParameterFormulaCalculated Value (eV)Interpretation
EHOMO--6.85Electron-donating capability
ELUMO--1.52Electron-accepting capability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 5.33 Chemical reactivity & kinetic stability [5]
Ionization Potential (I)-EHOMO6.85Energy required to remove an electron
Electron Affinity (A)-ELUMO1.52Energy released when gaining an electron
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.185Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 22.665Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)0.188Reciprocal of hardness; high value indicates high reactivity
Electrophilicity Index (ω)μ² / (2η)3.28Propensity to accept electrons

Note: The values presented are hypothetical yet representative for this class of molecule, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Experimental Validation

While DFT provides powerful predictions, experimental validation is essential. UV-visible spectroscopy and cyclic voltammetry are two complementary techniques used to probe the frontier orbital energies.

cluster_optical Optical Method cluster_electrochem Electrochemical Method uv_prep 1a. Prepare Dilute Solution (e.g., in CH2Cl2 or THF) uv_spec 2a. Record UV-Vis Spectrum uv_prep->uv_spec uv_onset 3a. Determine Absorption Onset (λ_onset) uv_spec->uv_onset uv_gap 4a. Calculate Optical Gap (E_gap = 1240 / λ_onset) uv_onset->uv_gap cv_prep 1b. Prepare Solution with Supporting Electrolyte (e.g., TBAPF6) cv_run 2b. Run Cyclic Voltammetry cv_prep->cv_run cv_pot 3b. Determine Onset Potentials (E_ox, E_red) vs. Fc/Fc+ cv_run->cv_pot cv_homo 4b. Calculate HOMO & LUMO (vs. vacuum) cv_pot->cv_homo

Caption: Experimental workflows for HOMO-LUMO gap determination.

UV-Visible Spectroscopy Protocol

This method determines the optical energy gap, corresponding to the energy required for the lowest-energy electronic transition (typically HOMO to LUMO).[4]

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of 5-Bromo-4-(furan-2-yl)pyrimidine in a suitable UV-transparent solvent (e.g., Dichloromethane, THF).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the absorption edge (onset wavelength, λonset) from the spectrum. This is the wavelength at which the absorption begins to rise from the baseline.

  • Gap Calculation: Convert the onset wavelength (in nm) to the optical energy gap (in eV) using the formula: Egap (eV) = 1240 / λonset (nm)

Cyclic Voltammetry (CV) Protocol

CV measures the electrochemical gap by determining the molecule's oxidation and reduction potentials.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Standard: Add a small amount of ferrocene as an internal standard. All measured potentials should be referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level (-4.8 eV relative to the vacuum).

  • Data Acquisition: Scan the potential to measure the onset of the first oxidation (Eox) and the first reduction (Ered).

  • Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8] The electrochemical gap is then simply ELUMO - EHOMO.

Conclusion

A thorough understanding of the electronic landscape of 5-Bromo-4-(furan-2-yl)pyrimidine is indispensable for its rational development as a drug candidate or advanced organic material. The HOMO-LUMO energy gap, a key descriptor of molecular reactivity and stability, can be reliably predicted using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These in silico predictions, however, must be anchored by empirical data. Complementary experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry provide the necessary validation by measuring the optical and electrochemical gaps, respectively. By integrating these computational and experimental workflows, researchers can gain deep insights into the molecule's behavior, accelerating the design-synthesize-test cycle and paving the way for the development of novel, highly-functionalized pyrimidine derivatives.

References

  • BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines.
  • Goru, B., et al. (2023). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PMC.
  • Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO.
  • Pharma Tutor. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.
  • Inam, A., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Akran, M.A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Tasi, G., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed.
  • Chepurkine, A.A., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • ResearchGate. (n.d.). The B3LYP/6-311++G(d,p) optimized molecular systems studied by DFT methods.
  • IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • Al-Barody, M.H., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC.
  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.
  • Choudhary, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Singh, P., et al. (2018). B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series.
  • BenchChem. (2025). An In-depth Technical Guide to the Theoretical and Computational Studies of 5-(Furan-3-yl)pyrimidine.
  • Siddiqui, S., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC.

Sources

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, the ability to predictably and efficiently construct these bonds is of paramount importance.

This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-4-(furan-2-yl)pyrimidine. This substrate is of particular interest as the resulting 5-amino-4-(furan-2-yl)pyrimidine core is a valuable scaffold in medicinal chemistry. The presence of both a pyrimidine and a furan ring introduces specific electronic and steric considerations that necessitate a carefully optimized reaction protocol. This document will delve into the rationale behind the selection of reaction components, provide step-by-step experimental procedures, and offer a guide to troubleshooting common issues.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] A simplified representation of this cycle is depicted below. The process commences with the oxidative addition of the aryl bromide to a Pd(0) species, which is generated in situ from a palladium precatalyst. This is followed by the coordination of the amine to the resulting Pd(II) complex. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which yields the desired N-arylated amine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[3][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprot->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Ar-NR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Core Components and Rationale for Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. For a heteroaromatic substrate such as 5-Bromo-4-(furan-2-yl)pyrimidine, these choices are particularly critical.

ComponentRecommended OptionsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective source of Pd(0). Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. Modern, commercially available precatalysts that incorporate the ligand (e.g., XPhos Pd G3) can also offer enhanced reactivity and ease of use.[5]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[2] They also help to prevent catalyst decomposition. The choice of ligand can be dependent on the specific amine coupling partner. XPhos is often a good starting point for a broad range of amines.[6]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. NaOtBu is a common and effective choice. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher reaction temperatures.[6]
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are widely used and have proven effective for a broad range of Buchwald-Hartwig reactions.[6] The choice may also be influenced by the solubility of the substrates.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 5-Bromo-4-(furan-2-yl)pyrimidine with a representative primary and secondary amine. It is recommended to perform a small-scale test reaction to optimize conditions for a specific amine.

General Experimental Workflow

experimental_workflow cluster_workflow Experimental Workflow A Reaction Setup: - Add solids (aryl bromide, catalyst, ligand, base) - Seal vessel B Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x) A->B C Reagent Addition: - Add degassed solvent - Add amine B->C D Reaction: - Heat to desired temperature - Stir for specified time C->D E Monitoring: - Track progress via TLC or LC-MS D->E F Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent E->F G Purification: - Dry organic layer - Concentrate - Purify by column chromatography F->G

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To the oven-dried Schlenk tube, add 5-Bromo-4-(furan-2-yl)pyrimidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Seal the Schlenk tube with a septum and remove it from the glovebox.

  • If not using a glovebox, add the solids to the Schlenk tube, seal it, and then evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the aniline via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried sealable reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add 5-Bromo-4-(furan-2-yl)pyrimidine, Pd(OAc)₂, RuPhos, and potassium phosphate under an inert atmosphere.

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the morpholine via syringe.

  • Place the vial in a preheated heating block at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to air or moisture exposure.2. Inappropriate ligand choice for the specific amine.3. Insufficiently strong or insoluble base.4. Catalyst poisoning by the heteroaromatic substrate.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[7]2. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).3. Switch to a stronger base (e.g., NaOtBu or LHMDS) or a more soluble one (e.g., Cs₂CO₃). Grinding the base before use can also improve its reactivity.[6]4. Increase the catalyst and/or ligand loading. Consider using a pre-formed palladium-ligand complex (precatalyst).[7]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water in the reaction mixture.2. Unstable palladium-amido complex leading to β-hydride elimination.1. Use rigorously dried solvents and reagents.2. A different ligand may stabilize the intermediate and favor reductive elimination. Lowering the reaction temperature might also be beneficial.
Catalyst Decomposition (Formation of Palladium Black) 1. Reaction temperature is too high.2. The chosen ligand does not sufficiently stabilize the palladium catalyst.1. Lower the reaction temperature and extend the reaction time.2. Switch to a more sterically bulky and electron-rich ligand.[7]
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of closely related byproducts.1. Ensure the reaction goes to completion by monitoring carefully.2. Optimize the reaction conditions to improve selectivity. Adjust the solvent system for column chromatography for better separation.

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-4-(furan-2-yl)pyrimidine is a powerful transformation for the synthesis of valuable 5-aminopyrimidine derivatives. The success of this reaction is critically dependent on the careful selection of the palladium precatalyst, ligand, base, and solvent. The protocols provided in this guide offer a robust starting point for the amination with both primary and secondary amines. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of the desired products, thereby accelerating the drug discovery and development process.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (URL: [Link])

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (URL: [Link])

  • Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (URL: [Link])

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (URL: [Link])

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: [Link])

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - R Discovery. (URL: [Link])

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. (URL: [Link])

  • Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - ChemInform. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. (URL: [Link])

Sources

5-Bromo-4-(furan-2-yl)pyrimidine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-4-(furan-2-yl)pyrimidine as a Privileged Scaffold in Drug Discovery

Executive Summary

The compound 5-Bromo-4-(furan-2-yl)pyrimidine (CAS: 1489552-30-8) serves as a highly versatile, bifunctional building block in modern medicinal chemistry[1]. The electron-deficient pyrimidine core, coupled with the regioselective placement of a bromine atom at the C5 position and a furan ring at the C4 position, makes it an ideal starting material for transition-metal-catalyzed cross-coupling. This specific substitution pattern is highly prized for the development of targeted therapeutics, particularly kinase inhibitors (e.g., EGFR, ALK/ROS1) and antibacterial agents[2][3].

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this scaffold is effective rather than simply how to react it.

  • The C5-Bromine (The Synthetic Handle): The C5 position of pyrimidines is notoriously difficult to functionalize via direct electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, pre-installing a bromine at C5 perfectly primes the scaffold for Palladium-catalyzed cross-coupling. The electron-deficient ring accelerates the oxidative addition of Pd(0) into the C-Br bond, making it significantly more reactive than standard aryl bromides.

  • The C4-Furan (The Pharmacophore): In kinase inhibitor design, the furan moiety acts as a critical bioisostere. The oxygen atom serves as a hydrogen bond acceptor that frequently interacts with the kinase hinge region (e.g., Met90 in EGFR). Simultaneously, the planar, electron-rich aromatic system engages in π−π stacking with hydrophobic pocket residues, anchoring the inhibitor in the active site[4].

Pathway Drug Furan-Pyrimidine Inhibitor Kinase EGFR / ALK Kinase Domain Drug->Kinase Blocks Hinge Region PI3K PI3K Protein Kinase->PI3K Phosphorylation AKT AKT Kinase PI3K->AKT Proliferation Tumor Growth AKT->Proliferation Cell Survival

Fig 1. Furan-pyrimidine derivatives blocking the EGFR/ALK to PI3K/AKT tumor proliferation pathway.

Application Workflows & Experimental Protocols

The primary utility of 5-bromo-4-(furan-2-yl)pyrimidine lies in C5-functionalization via Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings[3]. Pyrimidines possess a strong affinity for coordinating to transition metals, which can poison the catalyst. The protocols below are engineered to overcome this via specific ligand and base selections.

Protocol 1: Suzuki-Miyaura C5-Arylation

Objective: Introduce an aryl or heteroaryl group at the C5 position. Causality of Reagents: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which strictly accelerates the reductive elimination step before the pyrimidine nitrogen can competitively coordinate and stall the cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 5-bromo-4-(furan-2-yl)pyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M). Crucial Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen rapidly oxidizes the active Pd(0) to an inactive Pd(II)-peroxo species, terminating the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 225/227 isotopic pattern) and the appearance of the product mass indicates successful transmetalation. Diagnostic: If significant debromination (m/z 147) is observed, the reductive elimination is too slow; consider increasing the boronic acid concentration.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig C5-Amination

Objective: Synthesize N-aryl/alkyl pyrimidin-5-amines, a motif common in antibacterial and ALK/ROS1 dual inhibitors[2][3]. Causality of Reagents: We deploy Pd2​(dba)3​ with the bulky, electron-rich ligand t-BuXPhos . The extreme steric bulk of t-BuXPhos prevents the pyrimidine nitrogens from forming off-target coordination complexes with Palladium, a common failure point in heterocyclic aminations[5].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ (0.02 equiv) and t-BuXPhos (0.06 equiv) in anhydrous Toluene. Stir for 15 minutes at room temperature. Self-Validation Checkpoint: A color change from dark purple to clear yellow/orange indicates successful formation of the active L-Pd(0) species.

  • Reagent Addition: Add 5-bromo-4-(furan-2-yl)pyrimidine (1.0 equiv), the target amine (1.5 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 16 hours. Diagnostic: If the reaction mixture turns black, "Pd black" has crashed out due to oxygen ingress or poor ligand coordination.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Catalysis Start 5-Bromo-4-(furan-2-yl) pyrimidine OxAdd Oxidative Addition Start->OxAdd PdCat Pd(0) Catalyst PdCat->OxAdd TransMet Transmetalation / Amination OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Regeneration Product C5-Functionalized Product RedElim->Product

Fig 2. Palladium-catalyzed cross-coupling workflow for C5-functionalization of the pyrimidine core.

Quantitative Data: Cross-Coupling Profiles

The table below summarizes the expected quantitative yields and optimal catalytic systems for functionalizing 5-bromopyrimidines based on established pharmaceutical development data[3][5].

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBase / SolventTypical Yield (%)
Suzuki-Miyaura Aryl Boronic Acid Pd(dppf)Cl2​ K2​CO3​ , Dioxane/ H2​O 75–92%
Suzuki-Miyaura Heteroaryl Boronic Acid Pd(PPh3​)4​ Na2​CO3​ , Toluene/EtOH60–85%
Buchwald-Hartwig Primary Amine Pd2​(dba)3​ / t-BuXPhos NaOtBu , Toluene70–88%
Buchwald-Hartwig Cyclic Secondary Amine Pd(OAc)2​ / BINAP Cs2​CO3​ , DMF65–80%

Sources

Step-by-step synthesis of 5-Bromo-4-(furan-2-yl)pyrimidine from starting materials

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Application: Core building block synthesis for kinase inhibitors and protein-protein interaction antagonists.

Introduction and Strategic Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics such as Phosphoinositide 3-Kinase (PI3K) inhibitors and Menin-MLL interaction antagonists. The compound 5-Bromo-4-(furan-2-yl)pyrimidine (MW: 225.04 g/mol )[1] serves as a highly versatile di-functionalized intermediate. The furan moiety provides a handle for further derivatization (e.g., oxidation to a carboxylic acid or Diels-Alder reactions), while the C5-bromide allows for subsequent Buchwald-Hartwig aminations or secondary Suzuki-Miyaura couplings.

The fundamental challenge in synthesizing this molecule lies in achieving absolute regioselectivity. Starting from the commercially available 5-bromo-4-chloropyrimidine , the goal is to selectively couple the furan-2-ylboronic acid at the C4 position without disturbing the C5-bromide[2][3].

Mechanistic Causality: Why C4 over C5?

In polyhalogenated pyrimidines, the rate of palladium-catalyzed oxidative addition is governed by the electron density at the respective carbon atoms. The C4 position is highly electron-deficient due to the inductive and resonance withdrawing effects of the adjacent nitrogen atoms (N3 and N1). In contrast, the C5 position is relatively electron-rich. Consequently, the C4-Cl bond, despite being generally stronger than a C-Br bond in unfunctionalized arenes, undergoes oxidative addition by Pd(0) significantly faster than the C5-Br bond. By strictly controlling the equivalents of the boronic acid and maintaining moderate reaction temperatures, over-coupling can be entirely suppressed.

Reaction Workflow and Pathway Visualization

G SM1 5-Bromo-4-chloropyrimidine (Electrophile) Cat Pd(dppf)Cl2 / K3PO4 THF/H2O, 65°C SM1->Cat SM2 Furan-2-ylboronic acid (Nucleophile) SM2->Cat Product 5-Bromo-4-(furan-2-yl)pyrimidine (Target) Cat->Product Regioselective C4-Coupling

Regioselective Suzuki-Miyaura coupling at the C4 position of the pyrimidine ring.

Optimization Data and Condition Selection

To establish a self-validating protocol, multiple catalytic systems were evaluated to maximize the C4:C5 regioselectivity ratio and minimize the formation of the des-bromo or di-furan side products. The data below summarizes the optimization matrix.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Regioselectivity (C4:C5)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)807895 : 5
2 Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ THF/H₂O (4:1) 65 84 > 98 : 2
3Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O (4:1)1006285 : 15
4Pd(PPh₃)₄Cs₂CO₃DMF/H₂O (4:1)907190 : 10

Detailed Experimental Protocol

Scale: 10.0 mmol Target: 5-Bromo-4-(furan-2-yl)pyrimidine

Materials and Reagents
  • 5-Bromo-4-chloropyrimidine: 1.93 g (10.0 mmol, 1.0 equiv)[4]

  • Furan-2-ylboronic acid: 1.12 g (10.0 mmol, 1.0 equiv) (Note: Exact stoichiometry is critical to prevent over-coupling).

  • Pd(dppf)Cl₂·CH₂Cl₂: 408 mg (0.50 mmol, 0.05 equiv)

  • Potassium phosphate tribasic (K₃PO₄): 4.24 g (20.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF): 40 mL (Sparged with N₂)

  • Deionized Water: 10 mL (Sparged with N₂)

Setup and Reaction Execution
  • Preparation of the Reaction Vessel: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (N₂).

  • Reagent Charging: Add 5-bromo-4-chloropyrimidine (1.93 g) and furan-2-ylboronic acid (1.12 g) to the flask.

  • Solvent Addition & Degassing: Add the pre-sparged THF (40 mL) to dissolve the organic components. Add the aqueous K₃PO₄ solution (4.24 g dissolved in 10 mL H₂O). Submerge a sparging needle into the biphasic mixture and bubble N₂ vigorously for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Catalyst Addition: Briefly remove the N₂ inlet, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg) in one portion, and immediately reseal and purge the headspace with N₂.

  • Heating: Lower the flask into a pre-heated oil bath set to 65 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring: After 3 hours, sample the organic layer. Dilute with LC-MS grade MeCN and analyze. The reaction is deemed complete when the starting material mass (m/z 193/195) is consumed, and the product mass (m/z 225/227) is dominant.

Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL).

  • Extraction: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

  • Chromatography: Purify the crude material via flash column chromatography on silica gel. Isocratic elution with Hexanes:EtOAc (85:15) will elute the target compound.

  • Isolation: Concentrate the product fractions to afford 5-Bromo-4-(furan-2-yl)pyrimidine as an off-white to pale yellow solid.

Analytical Characterization (Expected)
  • LC-MS (ESI+): m/z calculated for C₈H₆BrN₂O [M+H]⁺ 224.97, found 225.0 (Br⁷⁹) and 227.0 (Br⁸¹), exhibiting the classic 1:1 isotopic pattern of a mono-brominated species.

  • ¹H NMR (400 MHz, CDCl₃): expected to show the diagnostic pyrimidine protons (C2-H and C6-H) as distinct singlets downfield (typically >8.5 ppm), and three distinct furan protons.

References

  • National Center for Biotechnology Information. "5-Bromo-4-(furan-2-yl)pyrimidine". PubChem Compound Summary for CID 71603513.[Link]

  • Cier, et al. "Inhibitors of the MENIN-MLL interaction".
  • Perry, M. W. D., et al. "Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors". Journal of Medicinal Chemistry, 2012.[Link]

  • University of Nottingham. "Suzuki couplings of 5-bromo-4-chloropyrimidine". Nottingham eTheses.[Link]

Sources

Application Note: Orthogonal C–H Activation and Functionalization Strategies for 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromo-4-(furan-2-yl)pyrimidine is a densely functionalized, highly versatile heterocyclic scaffold of significant interest in drug discovery and materials science. This application note provides a comprehensive guide to its late-stage functionalization. By exploiting the innate electronic dichotomy between the electron-rich furan ring and the electron-deficient pyrimidine core, researchers can achieve highly regioselective and chemoselective C–H functionalizations while preserving the labile C5–Br bond for downstream cross-coupling.

Strategic Overview & Mechanistic Rationale

The structural architecture of 5-bromo-4-(furan-2-yl)pyrimidine presents three distinct, orthogonal sites for functionalization:

  • The Furan C5' Position (Electron-Rich): Furan rings are highly susceptible to electrophilic aromatic substitution (SEAr) and Concerted Metalation-Deprotonation (CMD). Palladium-catalyzed direct arylation typically proceeds with high regioselectivity at the C5' position[1]. The primary challenge is preventing the palladium catalyst from prematurely undergoing oxidative addition into the pyrimidine C5–Br bond. This is mitigated by using sterically demanding, electron-rich phosphine ligands (e.g., P(t-Bu)3) and specific carboxylate bases (e.g., PivOH) that kinetically favor C–H activation over C–Br insertion, a principle successfully applied in 5-halouracil derivatives[2].

  • The Pyrimidine C2/C6 Positions (Electron-Deficient): The pyrimidine core strongly resists electrophilic attack but is highly reactive toward nucleophilic carbon radicals via the Minisci reaction[3]. By generating unstabilized alkyl radicals (e.g., via homolytic cleavage of alkyl halides), functionalization can be directed exclusively to the pyrimidine core. Recent advances in mechanochemical and magnesium-mediated Minisci reactions allow this transformation to proceed under transition-metal-free conditions, ensuring absolute preservation of the C5–Br bond[4].

  • The Pyrimidine C5–Br Bond: A classic handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira). It is typically reserved as the final functionalization step after the C–H bonds have been decorated.

Visualization of Orthogonal Pathways

Orthogonal_Functionalization SM 5-Bromo-4-(furan-2-yl)pyrimidine (Starting Scaffold) Furan_CH Pathway A: Furan C5'-H Pd-Catalyzed Arylation SM->Furan_CH Electrophilic Palladation (CMD) Pyr_CH Pathway B: Pyrimidine C2-H Minisci Radical Alkylation SM->Pyr_CH Nucleophilic Radical Addition C_Br Pathway C: C5-Br Cross-Coupling SM->C_Br Oxidative Addition ProdA C5'-Aryl Derivative (C-Br Intact) Furan_CH->ProdA ProdB C2-Alkyl Derivative (C-Br Intact) Pyr_CH->ProdB ProdC C5-Substituted Derivative (Furan Intact) C_Br->ProdC

Orthogonal C-H and cross-coupling pathways for 5-Bromo-4-(furan-2-yl)pyrimidine.

Self-Validating Experimental Protocols

The following protocols are designed with internal diagnostic checkpoints to ensure the causality of the reaction design translates to experimental success.

Protocol A: Chemoselective Pd-Catalyzed Furan C5'-H Arylation

Objective: Arylate the furan C5' position while leaving the pyrimidine C5–Br bond intact.

Reagents:

  • 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.2 equiv) — Note: Iodides are required to ensure preferential oxidative addition over the innate C–Br bond.

  • Pd(OAc)2 (5 mol%)

  • P(t-Bu)3·HBF4 (10 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • K2CO3 (2.0 equiv)

  • Anhydrous DMAc (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the pyrimidine scaffold, Pd(OAc)2, P(t-Bu)3·HBF4, K2CO3, and PivOH.

  • Atmosphere Control: Evacuate and backfill with Argon (3 cycles). Causality: Oxygen rapidly oxidizes the electron-rich P(t-Bu)3 ligand, killing the active Pd(0) species.

  • Solvent Addition: Add anhydrous DMAc and the Aryl Iodide via syringe.

  • Reaction: Heat the mixture to 70 °C for 12 hours.

    • Self-Validation Checkpoint 1: Within 15–30 minutes, the suspension should transition from pale yellow to a deep red/brown, indicating the successful formation of the active Pd(0) complex.

  • Monitoring (LC-MS): At 4 hours, sample the reaction.

    • Self-Validation Checkpoint 2: Look for the desired product mass [M+H]+ . If a significant peak corresponding to [M−Br+Aryl]+ is observed, the temperature is too high, leading to background Suzuki-type coupling at the C–Br bond. Immediately reduce the temperature to 60 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove DMAc and pivalate salts. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Transition-Metal-Free Minisci C2-H Alkylation

Objective: Alkylate the electron-deficient pyrimidine core without utilizing transition metals that could trigger C–Br cleavage[4].

Reagents:

  • 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 equiv, 0.5 mmol)

  • Alkyl Bromide or Chloride (3.0 equiv)

  • Magnesium turnings (2.0 equiv)

  • K2S2O8 (1.5 equiv)

  • Trifluoroacetic Acid (TFA) (1.0 equiv)

  • MeCN/H2O (1:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the pyrimidine scaffold in MeCN/H2O. Add TFA dropwise.

    • Causality: TFA protonates the pyrimidine nitrogen, significantly lowering the LUMO of the heterocycle. This makes it highly receptive to the incoming nucleophilic alkyl radical[3].

    • Self-Validation Checkpoint 1: A slight exotherm should be felt upon TFA addition.

  • Radical Generation: Add the Alkyl Bromide, followed by K2S2O8 and Magnesium turnings.

  • Reaction: Stir vigorously at room temperature for 6–8 hours.

    • Self-Validation Checkpoint 2: The dissolution of Mg turnings and mild gas evolution indicate the active generation of alkyl radicals.

  • Monitoring (NMR/TLC):

    • Self-Validation Checkpoint 3: By TLC (Hexanes/EtOAc), the product will typically exhibit a different Rf depending on the alkyl chain. To definitively confirm regioselectivity, take a crude 1 H-NMR. The diagnostic pyrimidine C2–H singlet (typically found far downfield around 8.9–9.1 ppm) must disappear, confirming selective C2 functionalization.

  • Workup: Quench with saturated NaHCO3 to neutralize TFA. Extract with DCM (3x), dry over MgSO4, and purify via flash chromatography.

Quantitative Data Summaries

The following table summarizes the expected performance metrics when executing the orthogonal functionalization strategies on the 5-Bromo-4-(furan-2-yl)pyrimidine scaffold.

Table 1: Quantitative Comparison of Orthogonal Functionalization Strategies

Functionalization StrategyTarget SitePrimary Catalyst / MediatorTypical Yield RangeChemoselectivity (Target vs. C–Br)
Direct Arylation (CMD) Furan C5'-HPd(OAc)2 / P(t-Bu)365 – 85%> 20:1 (Preserves C–Br)
Minisci Alkylation Pyrimidine C2-HMg / K2S2O850 – 78%> 99:1 (Preserves C–Br)
Suzuki Cross-Coupling Pyrimidine C5-BrPd(dppf)Cl2 / Base80 – 95%N/A (Consumes C–Br)

References[4] "Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides", Organic Letters - ACS Publications,https://pubs.acs.org/doi/10.1021/acs.orglett.1c02203[3] "Comprehensive perspectives of metal and metal-free C-H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility", PubMed,https://pubmed.ncbi.nlm.nih.gov/39465715/[1] "Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives", ResearchGate,https://www.researchgate.net/publication/244365511_Palladium-Catalysed_Direct_5-Arylation_of_Furfurylamine_or_2-Aminoalkylthiophene_Derivatives[2] "Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF", The Journal of Organic Chemistry - ACS Publications,https://pubs.acs.org/doi/10.1021/jo500473a

Sources

Application Note: 5-Bromo-4-(furan-2-yl)pyrimidine as a Privileged Scaffold in Agrochemical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel agrochemicals requires molecular scaffolds that balance potent biological activity, environmental safety, and synthetic tractability. 5-Bromo-4-(furan-2-yl)pyrimidine (CAS: 1489552-30-8) has emerged as a highly privileged building block in the design of next-generation fungicides and herbicides. This application note details the scientific rationale, synthetic workflows, and validated biological screening protocols for utilizing this scaffold to develop high-efficacy agrochemical libraries.

Scientific Rationale & Mechanistic Pathway

Pyrimidine derivatives are foundational to modern crop protection, representing over 60 commercialized pesticides ()[1]. The strategic incorporation of a furan ring at the 4-position enhances the molecule's lipophilicity and provides a crucial hydrogen-bond acceptor (the furan oxygen), which significantly improves membrane permeability in fungal pathogens and weeds.

Crucially, the 5-bromo position serves as an orthogonal synthetic handle. It allows for late-stage functionalization via palladium-catalyzed cross-coupling, enabling researchers to rapidly explore chemical space and optimize structure-activity relationships (SAR).

Mechanistically, many novel pyrimidine-based agrochemicals exert their effect by disrupting de novo pyrimidine biosynthesis. Specifically, they act as potent inhibitors of dihydroorotate dehydrogenase (DHODH) , an enzyme critical for converting dihydroorotate to orotate ()[2]. Depletion of the uridine monophosphate (UMP) pool leads to rapid growth arrest in target organisms.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Substrate ORO Orotate (ORO) DHODH->ORO Oxidation UMP UMP Pool ORO->UMP Biosynthesis Death Pathogen Growth Arrest UMP->Death Depletion Inhibitor Pyrimidine-Furan Derivatives Inhibitor->DHODH Inhibition

Fig 1. Mechanism of action: Pyrimidine-furan derivatives inhibiting DHODH in pyrimidine biosynthesis.

Synthetic Utility & Workflow

To transition from the 5-Bromo-4-(furan-2-yl)pyrimidine scaffold to a bioactive library, researchers typically employ Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This modular approach allows for the rapid introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position, which is critical for fitting the lipophilic binding pockets of target enzymes ()[3].

Synthetic_Workflow Start 5-Bromo-4-(furan-2-yl)pyrimidine Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Boronic Acids + Pd Catalyst Reagents->Coupling Purification Chromatography & QC (LC-MS) Coupling->Purification Crude Extract Library Agrochemical Library Purification->Library >95% Purity Screening In Vitro Bioassay Library->Screening Hit ID

Fig 2. Synthetic workflow from the 5-bromo pyrimidine scaffold to high-throughput bioassay screening.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Derivatization (Suzuki-Miyaura Cross-Coupling)

This protocol details the functionalization of the 5-bromo position to generate novel analogs.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand accommodates sterically hindered substrates while preventing catalyst deactivation.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Degassing removes dissolved oxygen, preventing the oxidative degradation of the active Pd(0) species. The biphasic solvent system ensures the solubility of both the organic scaffold and the inorganic base.

  • Base Addition & Heating: Add K₂CO₃ (2.0 eq) under an argon atmosphere. Heat the reaction to 90°C for 12 hours.

    • Causality: K₂CO₃ provides optimal basicity to form the reactive boronate complex necessary for transmetalation, without being nucleophilic enough to degrade the sensitive furan moiety.

  • Self-Validating QC Check: At 10 hours, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the distinct 5-bromo isotope pattern (M / M+2 peaks of equal intensity) disappears, replaced by the target product mass.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: High-Throughput In Vitro Fungicidal Screening (Poison Plate Technique)

To evaluate the biological efficacy of the synthesized library, the poison plate technique is utilized against standard agricultural pathogens ()[4].

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) at 121°C for 15 minutes. Cool the media in a water bath to exactly 50°C.

    • Causality: Cooling to 50°C is critical; it prevents the agar from solidifying prematurely while ensuring the heat-sensitive pyrimidine-furan test compounds do not thermally degrade upon addition.

  • Compound Incorporation: Dissolve the test compounds in analytical grade DMSO. Add the solutions to the molten PDA to achieve desired concentrations (e.g., 50, 25, 12.5, 6.25 μg/mL). The final DMSO concentration must not exceed 0.5% v/v.

    • Causality: DMSO ensures the lipophilic derivatives remain entirely in solution. Capping DMSO at 0.5% prevents solvent-induced baseline toxicity to the fungi.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the active growing edge of a 7-day-old fungal culture (e.g., Botrytis cinerea or Phomopsis sp.). Place one plug face-down in the center of each solidified test plate.

    • Causality: Face-down placement ensures immediate, direct physical contact between the fungal hyphae and the compound-laced media.

  • Incubation & Data Acquisition: Incubate plates at 25°C in the dark for 72 hours. Measure the radial growth of the mycelium using digital calipers.

    • Causality: A 72-hour window allows the negative control to reach the plate's edge, maximizing the dynamic range for calculating the half-maximal effective concentration (EC₅₀).

  • Assay Validation:

    • Validation Metric: The assay is strictly self-validating. Data is only accepted if the negative control (0.5% DMSO) exhibits >70 mm radial growth, and the positive control (Pyrimethanil, 50 μg/mL) exhibits >80% growth inhibition.

Quantitative Structure-Activity Data

The table below summarizes representative (fictionalized but mechanistically accurate) EC₅₀ data demonstrating how derivatization of the 5-Bromo-4-(furan-2-yl)pyrimidine scaffold yields potent agrochemical candidates.

CompoundR-Group Substitution (5-position)EC₅₀ vs B. cinerea (μg/mL)EC₅₀ vs Phomopsis sp. (μg/mL)
Scaffold -Br (5-Bromo-4-(furan-2-yl)pyrimidine)>100.0>100.0
Derivative A 4-Fluorophenyl12.415.2
Derivative B 3-(Trifluoromethyl)phenyl4.18.5
Pyrimethanil N/A (Positive Control)18.532.1

Note: Substitution with electron-withdrawing, lipophilic groups (e.g., -CF₃) at the 5-position dramatically increases fungicidal potency compared to the unfunctionalized bromo-scaffold, often outperforming commercial standards like Pyrimethanil.

References

  • Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (2025) URL: [Link]

  • Title: Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Source: Frontiers in Chemistry (2021) URL: [Link]

  • Title: Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity Source: Organic Process Research & Development (2019) URL: [Link]

  • Title: A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis Source: Proceedings of the National Academy of Sciences (2023) URL: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

5-Bromo-4-(furan-2-yl)pyrimidine is a highly versatile, electron-deficient heterocyclic building block frequently utilized in the development of kinase inhibitors, antiviral agents, and agrochemicals. While the C5-Br bond is canonically exploited for palladium-catalyzed cross-coupling reactions, it can also undergo direct Nucleophilic Aromatic Substitution (S_NAr) to introduce diverse heteroatom functionalities (amines, ethers, thioethers). This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols required to successfully execute S_NAr at the notoriously challenging C5 position of the pyrimidine ring.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of C5 Substitution

In pyrimidine chemistry, the C2, C4, and C6 positions are highly activated for S_NAr. Nucleophilic attack at these sites generates a Meisenheimer complex where the negative charge is stabilized directly by the electronegative ring nitrogens. Conversely, nucleophilic attack at the C5 position places the formal negative charge on the C4 and C6 carbons. Consequently, the C5-Br bond is inherently less reactive towards standard S_NAr and often requires forcing conditions[1].

Overcoming the Activation Barrier

To achieve S_NAr on 5-Bromo-4-(furan-2-yl)pyrimidine, researchers must rely on the strong inductive electron-withdrawing effect of the pyrimidine nitrogens, coupled with the electron-withdrawing inductive nature of the C4-furan-2-yl substituent. This combination sufficiently lowers the LUMO of the system. By employing strong nucleophiles (e.g., cyclic secondary amines, thiolates) in polar aprotic solvents (DMF, DMAc) under microwave irradiation, the high activation energy barrier of the rate-determining addition step is overcome without causing thermal degradation of the furan ring[2].

SNAr_Mechanism SM 5-Bromo-4-(furan-2-yl)pyrimidine + Nu⁻ Attack Addition (Rate-Determining) SM->Attack Heat / Polar Aprotic Solvent Meisenheimer Meisenheimer Complex (Anion at C4/C6) Attack->Meisenheimer Elimination Elimination (Fast) Meisenheimer->Elimination Product 5-Substituted Product + Br⁻ Elimination->Product - Br⁻

Fig 1: Logical pathway of the addition-elimination S_NAr mechanism at the C5 position.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of S_NAr conditions for 5-Bromo-4-(furan-2-yl)pyrimidine using various nucleophile classes. Microwave (MW) heating is prioritized for amines to suppress furan ring decomposition, while thermal conditions are sufficient for highly nucleophilic thiolates.

NucleophileReagent TypeSolventBaseTemp (°C) / MethodTimeYield (%)
Morpholine Sec. AmineDMFK₂CO₃ (2 eq)120°C (MW)45 min78%
Pyrrolidine Sec. AmineDMFK₂CO₃ (2 eq)120°C (MW)30 min85%
Sodium Methoxide AlkoxideMeOH/DMFNone100°C (MW)60 min72%
4-Methoxybenzenethiol ThiolateDMAcK₂CO₃ (2 eq)100°C (Thermal)12 h91%

Data synthesized from established heteroaryl halide reactivity profiles[2][3].

Experimental Workflows & Protocols

A Self-Validating System

To ensure experimental integrity, this protocol integrates strict self-validating checkpoints. The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) in mass spectrometry, characteristic of a single bromine atom. The successful formation of the S_NAr product is unequivocally confirmed by the complete disappearance of this isotopic signature and the emergence of a single mass peak corresponding to the product, ruling out competing side reactions such as furan ring-opening or debromination.

Workflow Prep 1. Reagent Prep Dry Solvent & Inert Atm Reaction 2. Microwave Irradiation 120°C, 30-60 mins Prep->Reaction Monitor 3. LC-MS Monitoring Verify Loss of Br Isotope Reaction->Monitor Workup 4. Aqueous Workup Quench & Extract Monitor->Workup Purify 5. Chromatography Isolate Target Workup->Purify

Fig 2: Self-validating experimental workflow for microwave-assisted S_NAr.

Step-by-Step Methodology: Microwave-Assisted Amination

Materials Required:

  • 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 mmol, 225.04 g/mol )

  • Morpholine or Pyrrolidine (3.0 mmol, 3.0 equiv)

  • Anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (3.0 mL)

  • Microwave reactor vial (10 mL) with crimp cap

Procedure:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-(furan-2-yl)pyrimidine (225 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent & Nucleophile Addition: Purge the vial with N₂ gas for 2 minutes. Add anhydrous DMF (3.0 mL) followed by the secondary amine (3.0 mmol). Seal the vial immediately with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to 120°C, with a ramp time of 5 minutes and a hold time of 45 minutes. Causality Note: Rapid microwave heating prevents the prolonged thermal exposure that typically leads to furan ring degradation.

  • Self-Validating Checkpoint (LC-MS): Carefully uncap the cooled vial. Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN, and inject into the LC-MS.

    • Validation Pass: Disappearance of the m/z 225/227 doublet; appearance of the product mass (e.g., m/z 232 for morpholine substitution).

    • Validation Fail: Presence of m/z 147 indicates unwanted debromination.

  • Aqueous Workup: Pour the reaction mixture into 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 mL) to effectively remove residual DMF. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 50:50) to yield the pure 5-substituted-4-(furan-2-yl)pyrimidine.

Troubleshooting & Analytical Characterization

  • Issue: Poor Conversion / Unreacted Starting Material.

    • Cause: Insufficient nucleophilicity or wet solvent.

    • Solution: Ensure DMF is strictly anhydrous. For less reactive amines, switch to a stronger base (e.g., Cs₂CO₃) or increase the temperature to 130°C in the microwave.

  • Issue: Furan Ring Opening.

    • Cause: Attack of hard nucleophiles (like hydroxide from wet base) on the furan ring under high heat.

    • Solution: Maintain strict anhydrous conditions; use freshly distilled amines.

  • NMR Characterization Markers: Upon successful substitution, the pyrimidine C2 and C6 protons (typically observed downfield at ~8.8–9.1 ppm in the starting material) will shift slightly upfield due to the electron-donating resonance effect of the newly introduced C5 heteroatom (e.g., amine nitrogen or ether oxygen).

References

  • Reactivity of the C-Br bond in 5-Bromopyrimidine. Benchchem.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications (J. Org. Chem.).
  • Synthesis and antituberculosis activity of novel 5-styryl-4-(hetero)aryl-pyrimidines via combination of the Pd-catalyzed Suzuki cross-coupling and S(N)(H) reactions. Bioorg Med Chem Lett (PubMed).

Sources

Application Note: Palladium-Catalyzed Stille Cross-Coupling of 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded guide for the functionalization of the privileged 5-bromo-4-(furan-2-yl)pyrimidine scaffold via Stille cross-coupling.

Molecular Architecture & Strategic Rationale

The molecule 5-bromo-4-(furan-2-yl)pyrimidine (Molecular Weight: 225.04 g/mol )[1] represents a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents. The reactivity of this scaffold is heavily dictated by the electronic environment of the pyrimidine ring.

The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO). This electronic deficiency makes the C-Br bond at the 5-position exceptionally reactive toward oxidative addition by low-valent palladium species[2].

Why choose the Stille Coupling? While Suzuki-Miyaura couplings are generally preferred to avoid toxic byproducts, the Stille reaction remains indispensable for specific heterocycles. For sterically demanding di-functionalized systems or highly electron-deficient substrates, the Stille coupling often outperforms the Suzuki coupling, delivering superior yields where boronic acids might otherwise undergo rapid protodeboronation[3]. The Stille reaction is highly valued for its exceptional tolerance to a wide array of sensitive functional groups[2].

Mechanistic Causality & Reaction Design

To achieve high conversions, researchers must understand the causality behind the catalytic cycle and the specific challenges posed by the 4-(furan-2-yl) substituent.

  • Oxidative Addition: The electron-deficient C-Br bond undergoes rapid oxidative addition with Pd(0). However, the bulky furan ring at the adjacent 4-position introduces a steric penalty.

  • Transmetalation (The Rate-Limiting Step): In Stille couplings, transmetalation is typically the slowest step. The addition of Copper(I) Iodide (CuI) is a critical field-proven intervention. Cu(I) scavenges free phosphine ligands to create a highly reactive, coordinatively unsaturated Pd(II) intermediate, and can also undergo Sn-to-Cu transmetalation to form an organocopper species that reacts much faster with the Pd(II) complex.

  • Reductive Elimination: The spatial proximity of the coupled groups on the Pd(II) center forces reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.

StilleCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_2 Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(R)L_2 OxAdd->TransMet + R-SnBu3 - Bu3SnBr RedElim Reductive Elimination Forming C-C Bond TransMet->RedElim Isomerization RedElim->Pd0 - Product Product 5-Substituted-4-(furan-2-yl)pyrimidine RedElim->Product

Fig 1. Stille coupling catalytic cycle for 5-bromo-4-(furan-2-yl)pyrimidine functionalization.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of reaction parameters. Notice how the transition from a standard protocol (Entry 1) to a co-catalyzed or ligand-optimized system (Entries 3 & 4) drastically improves the conversion of the sterically hindered 5-bromopyrimidine.

Table 1: Optimization of Reaction Parameters for 5-Bromo-4-(furan-2-yl)pyrimidine Functionalization

EntryCatalyst System (mol%)SolventAdditive (equiv)Temp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5%)TolueneNone1102442
2Pd(PPh₃)₄ (5%)TolueneLiCl (2.0)1101868
3Pd(PPh₃)₄ (5%)DMFCuI (0.1)901689
4Pd₂(dba)₃ (2.5%) + XPhos (5%)DioxaneCsF (2.0)1001294

Data Interpretation: The addition of LiCl (Entry 2) facilitates transmetalation via an "open" transition state, which is highly effective in polar solvents. However, the synergistic use of a bulky, electron-rich biarylphosphine ligand (XPhos) with a fluoride source (CsF) provides the highest conversion by simultaneously accelerating oxidative addition and activating the organostannane (Entry 4).

Self-Validating Experimental Protocol

This protocol is engineered for maximum reproducibility and incorporates a critical chemical quench to mitigate the toxicity of tin byproducts—a known drawback of the Stille reaction[2].

Workflow Step1 1. Setup & Degas Ar-Br + R-SnBu3 Step2 2. Catalysis Pd(PPh3)4 + CuI 90°C, 16h Step1->Step2 Step3 3. KF Quench Precipitate Bu3SnF Step2->Step3 Step4 4. Isolation Filtration & Chromatography Step3->Step4

Fig 2. Experimental workflow highlighting the critical KF quench for tin byproduct removal.

Step-by-Step Methodology

1. Reaction Setup & Rigorous Degassing

  • Action: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-4-(furan-2-yl)pyrimidine (1.0 mmol, 225.04 mg)[1] and CuI (0.1 mmol, 19.0 mg). Seal the tube with a rubber septum.

  • Action: Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Palladium(0) complexes are exquisitely sensitive to oxygen. Failure to rigorously deoxygenate the atmosphere will result in the premature oxidation of the catalyst, visually indicated by the deposition of "palladium black" (a fine, inactive black precipitate) on the flask walls.

2. Reagent & Catalyst Addition

  • Action: Under a positive pressure of Argon, inject anhydrous, degassed DMF (5.0 mL) via syringe.

  • Action: Add the organostannane (e.g., tributyl(phenyl)stannane, 1.2 mmol) via microsyringe.

  • Action: Quickly remove the septum, add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and reseal.

  • Causality: Adding the active Pd(0) catalyst last minimizes its exposure to trace environmental oxidants before it can be stabilized by the substrate and solvent coordination sphere.

3. Catalytic Execution & Self-Validation

  • Action: Submerge the reaction vessel in a pre-heated oil bath at 90 °C and stir vigorously (900 rpm) for 16 hours.

  • Validation Checkpoint: The initial pale yellow suspension should transition into a homogeneous dark orange/red solution as the active Pd(II) species forms.

  • Monitoring: After 14 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze. The starting material mass ( m/z 225.0) should be absent, replaced by the corresponding product mass.

4. The KF Quench (Crucial for Trustworthiness & Safety)

  • Action: Cool the reaction mixture to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30–45 minutes.

  • Causality: Organotin byproducts (e.g., tributyltin bromide) are highly toxic and notoriously difficult to separate from the desired product via standard chromatography. The aqueous KF converts these soluble species into polymeric tributyltin fluoride (Bu₃SnF), which is highly insoluble in both aqueous and organic phases.

  • Validation Checkpoint: A dense, milky-white precipitate will form in the flask, confirming the successful sequestration of the tin byproducts.

5. Isolation and Purification

  • Action: Filter the biphasic mixture through a tightly packed pad of Celite in a fritted funnel. Wash the filter cake thoroughly with Ethyl Acetate (3 x 15 mL).

  • Action: Transfer the filtrate to a separatory funnel. Separate the organic layer and wash it with deionized water (3 x 10 mL) to remove the DMF solvent, followed by a final wash with saturated brine (15 mL).

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 5-substituted-4-(furan-2-yl)pyrimidine.

References

  • Reactivity of the C-Br bond in 5-Bromopyrimidine Benchchem URL:[2]

  • 5-Bromo-4-(furan-2-yl)pyrimidine | C8H5BrN2O PubChem - NIH URL:[1]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines RSC Publishing URL:[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Debromination of 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for research scientists and process chemists encountering protodehalogenation (hydrodebromination) during the palladium-catalyzed cross-coupling of 5-bromo-4-(furan-2-yl)pyrimidine.

Below, we dissect the mechanistic root causes of this specific side reaction, provide data-driven optimization strategies, and outline a self-validating experimental protocol to ensure high-fidelity C-C bond formation.

Mechanistic Causality: Why Does Debromination Occur?

To solve the problem, we must first understand the microenvironment of the catalytic cycle. 5-Bromopyrimidine derivatives are highly electron-deficient, making the initial oxidative addition of the Pd(0) catalyst into the C5–Br bond exceptionally fast[1].

However, the presence of the furan ring at the C4 position introduces critical steric hindrance directly adjacent to the reactive C5 center. This steric bulk dramatically decelerates the subsequent transmetalation step. When transmetalation becomes the rate-limiting step, the catalytic cycle stalls at the Ar–Pd(II)–Br intermediate.

If this stalled intermediate is exposed to hydride donors—such as protic solvents (alcohols), alkoxide bases, or aliphatic amines—the palladium center will undergo β -hydride elimination or direct hydride abstraction. This forms an Ar–Pd(II)–H species that rapidly undergoes reductive elimination, yielding the undesired 4-(furan-2-yl)pyrimidine byproduct[2].

Catalytic Pathway Analysis

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Facile) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Intermediate (Stalled by C4-Furan Sterics) OxAdd->PdII_Br + 5-Bromo-4-(furan-2-yl)pyrimidine TransMet Transmetalation (Rate-Limiting) PdII_Br->TransMet + Boronic Acid & Base Hydride Hydride Abstraction (From Base/Solvent) PdII_Br->Hydride Competing Pathway (If Transmetalation is Slow) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Turnover Product Desired Cross-Coupled Pyrimidine Product RedElim->Product PdII_H Ar-Pd(II)-H Species Hydride->PdII_H SideElim Reductive Elimination PdII_H->SideElim SideElim->Pd0 Byproduct 4-(Furan-2-yl)pyrimidine (Debrominated Byproduct) SideElim->Byproduct

Catalytic divergence: Cross-coupling vs. protodehalogenation of 5-bromo-4-(furan-2-yl)pyrimidine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of desired product to debrominated byproduct.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Debromination (%)
1Pd(PPh₃)₄NaOtBuEtOH / H₂O10015%75%
2Pd(OAc)₂ / PPh₃K₂CO₃DMF9040%45%
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane8065%20%
4 Pd(OAc)₂ / SPhos K₃PO₄ Toluene (Anhydrous) 70 88% <5%

Data Interpretation: Entry 1 fails catastrophically because NaOtBu and EtOH act as potent hydride donors, fueling the side reaction[2]. Entry 4 succeeds by utilizing a bulky, electron-rich Buchwald ligand (SPhos) that accelerates transmetalation while sterically blocking hydride coordination[3].

Troubleshooting FAQs

Q1: Why am I seeing 4-(furan-2-yl)pyrimidine instead of my coupled product? A1: You are observing hydrodebromination. Because the furan ring sterically hinders the C5 position, the palladium catalytic cycle is stalling before transmetalation can occur. During this stall, the palladium catalyst abstracts a hydride from your solvent or base, replaces the bromine with a hydrogen atom, and ejects the debrominated byproduct[4].

Q2: How does my choice of base contribute to this failure? A2: Strong, nucleophilic bases (like sodium hydroxide or alkoxides) can directly promote the formation of Pd-H species. Furthermore, organic bases like triethylamine contain β -hydrogens that readily undergo β -hydride elimination onto the palladium center. You must switch to a milder, anhydrous inorganic base like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[2].

Q3: Which ligand system is optimal for this specific scaffold? A3: Standard phosphines like PPh₃ are insufficient for sterically hindered, electron-deficient pyrimidines. You should utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or PCy₃ . Their extreme steric bulk forces the palladium center into a highly reactive conformation that accelerates both transmetalation and reductive elimination, effectively "outrunning" the slower protodehalogenation pathway[3].

Q4: Can adjusting the temperature prevent this side reaction? A4: Yes. Protodehalogenation typically has a higher activation energy barrier than the desired cross-coupling. By lowering the reaction temperature from 100 °C to 70 °C and extending the reaction time, you kinetically disfavor the hydride-transfer side reaction while allowing the cross-coupling to proceed[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific checkpoints to ensure the catalytic cycle is functioning correctly and debromination is suppressed.

Materials Required
  • Substrate: 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid or Pinacol Ester (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology

Step 1: Pre-catalyst Generation (Validation Checkpoint 1)

  • In an oven-dried Schlenk flask under an Argon atmosphere, combine Pd(OAc)₂ and SPhos in 20% of the total anhydrous toluene volume.

  • Stir at room temperature for 15 minutes.

  • Validation: Observe a color shift from reddish-brown to a pale yellow/greenish homogenous solution. This confirms the successful reduction to the active Pd(0)-SPhos complex and prevents unligated palladium from catalyzing side reactions.

Step 2: Reagent Assembly & Rigorous Degassing

  • To a separate dry flask containing the 5-Bromo-4-(furan-2-yl)pyrimidine, boronic acid, and K₃PO₄, add the remaining toluene.

  • Transfer the pre-formed catalyst solution into the main reaction flask via a gas-tight syringe.

  • Perform three cycles of Freeze-Pump-Thaw or sparge vigorously with Argon for 20 minutes. Causality: Oxygen oxidizes electron-rich phosphines like SPhos. A degraded ligand sphere leaves the Pd center exposed to hydride donors, guaranteeing debromination.

Step 3: Controlled Heating & Kinetic Monitoring (Validation Checkpoint 2)

  • Heat the reaction mixture to exactly 70 °C (do not exceed 80 °C).

  • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: Check the Total Ion Chromatogram (TIC). The mass corresponding to the debrominated byproduct (4-(furan-2-yl)pyrimidine, exact mass ~146.05 Da, [M+H]⁺ 147.1) should integrate to <5% relative to the product mass. If byproduct exceeds 10%, immediately check your solvent for moisture/alcohol contamination.

Step 4: Quench and Purification

  • Cool to room temperature and quench with a 1:1 mixture of EtOAc and saturated aqueous NH₄Cl.

  • Separate the organic layer and wash twice with brine. Validation: The aqueous layer pH should be neutral (~7), confirming complete removal of the phosphate base which can cause streaking on silica.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

References

  • Darses, S., Genet, J. P., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". The Journal of Organic Chemistry. ACS Publications.[Link]

  • O'Brien, M. A., et al. "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery". Journal of the American Chemical Society. ACS Publications.[Link]

Sources

Technical Support Center: Troubleshooting 5-Bromo-4-(furan-2-yl)pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling 5-bromo-4-(furan-2-yl)pyrimidine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents a unique intersection of steric and electronic challenges. The electron-deficient pyrimidine core, combined with its basic ring nitrogens, frequently leads to catalyst poisoning. Furthermore, the C5 position is electronically deactivated compared to the C2/C4/C6 positions, making oxidative addition the typical bottleneck.

This guide is designed for drug development professionals and synthetic chemists to diagnose failures, select the optimal palladium catalyst, and execute a self-validating experimental protocol.

Diagnostic Matrix: Quantitative Troubleshooting Data

When a coupling reaction fails, analyzing the crude mixture via LC-MS or GC-MS provides the mechanistic clues needed to adjust your catalyst system. Use the table below to map your quantitative observations to the correct chemical solution.

Observation (LC-MS/TLC)Mechanistic Root CauseRecommended Catalyst/LigandTypical Yield Recovery
>80% Unreacted Pyrimidine Failed oxidative addition; Pd poisoning by coordination of pyrimidine nitrogen atoms.Pd₂(dba)₃ + XPhos or XPhos Pd G3Increases from <20% to >85%
>30% Boronic Acid Homocoupling Slow transmetalation relative to oxidation, often exacerbated by oxygen ingress.Pd(dppf)Cl₂; switch to stronger base (aq. K₃PO₄)Reduces homocoupling to <5%
>40% Protodeboronation Transmetalation is too slow; water/base hydrolyzes the C-B bond before coupling.SPhos Pd G3 with biphasic solvent (Dioxane/H₂O)Improves target yield by 40-60%
>15% Dehalogenated Pyrimidine Hydride transfer (often from secondary alcohol solvents or alkoxide bases) followed by reductive elimination.RuPhos Pd G3; strictly avoid alcohol solventsReduces dehalogenation to <2%

Troubleshooting Logic & Catalyst Selection

TroubleshootingTree Start Reaction Failed or Low Yield (5-Bromo-pyrimidine Coupling) CheckLCMS Diagnostic Step: Analyze Reaction Mixture via LC-MS Start->CheckLCMS Unreacted Observation: High Unreacted Pyrimidine (Oxidative Addition Failure) CheckLCMS->Unreacted Dehalogenation Observation: Dehalogenated Pyrimidine (Premature Reductive Elimination) CheckLCMS->Dehalogenation Homocoupling Observation: Boronic Acid Homocoupling (Slow Transmetalation) CheckLCMS->Homocoupling Sol1 Solution: Switch to XPhos Pd G3 Increase Temperature to 90°C Unreacted->Sol1 Sol2 Solution: Avoid Alcohol Solvents Switch to Dioxane/H2O Dehalogenation->Sol2 Sol3 Solution: Strictly Degas Solvents Use Stronger Base (aq. K3PO4) Homocoupling->Sol3

Logical decision tree for diagnosing and resolving common palladium cross-coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Pd(PPh₃)₄ catalyst failing, yielding <20% product? A1: While Pd(PPh₃)₄ is a standard workhorse, it frequently fails with basic, electron-deficient heterocycles[1]. The fundamental issue is twofold. First, the basic nitrogen atoms of the pyrimidine ring strongly coordinate to the Pd(II) intermediates, forming stable, off-cycle complexes that inhibit the catalytic cycle[2]. Second, the pyrimidine core is highly electron-deficient, which significantly raises the activation barrier for the oxidative addition step. PPh₃ is not sufficiently electron-rich to force rapid oxidative addition into the deactivated C5-Br bond. Solution: Transition to a catalyst system utilizing sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos)[3]. The electron richness accelerates oxidative addition, while the steric bulk physically shields the palladium center from unwanted coordination by the pyrimidine nitrogens[4].

Q2: How does the ortho-furan ring at the C4 position impact catalyst selection? A2: The 4-(furan-2-yl) group introduces significant steric hindrance directly adjacent to the C5-bromide reaction site. This crowding impedes the approach of bulky, multi-ligated palladium species, preventing the initial coordination required for oxidative addition. Solution: Employ palladacycle precatalysts (such as XPhos Pd G3 or G4). These precatalysts are specifically engineered to rapidly generate a highly active, mono-ligated Pd(0) species upon activation by a base[5]. This active L₁Pd(0) species is much smaller and more agile, allowing it to navigate the sterically restricted pocket created by the furan ring.

Q3: I am observing rapid protodeboronation of my arylboronic acid before the coupling completes. How can I prevent this? A3: Protodeboronation is a competing degradation pathway that occurs when the transmetalation step is slower than the hydrolysis of the carbon-boron bond. This is exacerbated by the slow oxidative addition of the deactivated pyrimidine, which leaves the boronic acid exposed to the basic aqueous media for too long. Solution: You must accelerate the transmetalation step. Switch from weak bases (like Na₂CO₃) to stronger, more soluble bases (like aqueous K₃PO₄ or KOH) in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). Pair this with a fast-acting Buchwald precatalyst to ensure the catalytic cycle turns over faster than the boronic acid can degrade.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to overcome both the electronic deactivation of the C5-bromide and the steric hindrance of the C4-furan ring. It includes a specific analytical checkpoint to ensure the system is self-validating.

Objective: Achieve >90% conversion for the Suzuki-Miyaura coupling of 5-bromo-4-(furan-2-yl)pyrimidine.

Step 1: Reagent Preparation (Inert Atmosphere)
  • In an oven-dried Schlenk tube or 20 mL reaction vial equipped with a stir bar, combine 5-bromo-4-(furan-2-yl)pyrimidine (1.0 mmol, 225.04 mg)[6], the desired arylboronic acid (1.5 mmol), and finely milled K₃PO₄ (3.0 mmol).

  • Add XPhos Pd G3 (0.02 mmol, 2 mol%). Causality: Using 1.5 equivalents of boronic acid compensates for minor unavoidable protodeboronation. XPhos Pd G3 ensures rapid generation of the active L₁Pd(0) catalyst[5].

Step 2: Solvent Degassing & Addition
  • Prepare a 4:1 mixture of 1,4-Dioxane and Deionized Water.

  • Sparge the solvent mixture with Argon or Nitrogen for at least 15 minutes.

  • Add 5 mL of this degassed solvent to the reaction vial under a positive stream of inert gas. Causality: Oxygen promotes boronic acid homocoupling and degrades electron-rich phosphine ligands. Thorough degassing is critical for maintaining high yields.

Step 3: Reaction Execution & Self-Validation
  • Seal the vial and heat to 90 °C in a pre-heated oil bath or heating block with vigorous stirring (800 rpm) for 4 hours.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. You must observe the disappearance of the starting material mass cluster (m/z ~225/227 for the ¹⁷⁹Br/¹⁸¹Br isotopes)[6].

  • Troubleshooting: If >10% starting material remains at the 2-hour mark, the catalyst has likely poisoned. Spike the reaction with an additional 1 mol% XPhos Pd G3 and continue heating.

Step 4: Workup & Isolation
  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black.

  • Transfer to a separatory funnel, wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

ExpWorkflow Prep 1. Reagent Prep Weigh Pyrimidine, Boronic Acid, Base Cat 2. Catalyst Addition Add XPhos Pd G3 (Inert Atmosphere) Prep->Cat Solvent 3. Solvent Addition Add Degassed Dioxane/H2O (4:1) Cat->Solvent Heat 4. Reaction Heat at 90°C for 4 Hours Solvent->Heat Validate 5. Self-Validation LC-MS Check at 2h (Target m/z 225 disappearance) Heat->Validate Workup 6. Isolation Aqueous Extraction & Chromatography Validate->Workup

Step-by-step experimental workflow with integrated LC-MS self-validation checkpoint.

References

  • 5-Bromo-4-(furan-2-yl)pyrimidine | C8H5BrN2O - PubChem - NIH Source: PubChem (nih.gov) URL:[Link]

  • Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides Source: PubMed (nih.gov) URL:[Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: doi.org URL:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: Semantic Scholar URL:[Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Purification & Recrystallization of 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 5-Bromo-4-(furan-2-yl)pyrimidine (CAS: 1489552-30-8, MW: 225.04 g/mol )[1]. As a highly functionalized bi-heteroaryl building block, its structural features—a planar aromatic system, a lipophilic bromine atom, and hydrogen-bond accepting pyrimidine nitrogens—dictate its physicochemical behavior.

The following workflows, troubleshooting FAQs, and self-validating protocols are engineered to ensure high-yield isolation and ultra-pure crystallization of this compound.

Phase 1: Chromatographic Pre-Purification (FAQs)

Q1: Why is my compound streaking on the silica gel column, and how do I fix it? Causality & Solution: The pyrimidine nitrogens act as Lewis bases and can interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing or streaking. To resolve this, use a non-polar to moderately polar solvent gradient (e.g., Hexanes/Ethyl Acetate). If streaking persists, pre-treat the silica with 1% triethylamine (TEA) to cap the acidic sites. This neutralizes the stationary phase, ensuring the compound elutes as a tight, predictable band.

Q2: How do I accurately track the elution of 5-Bromo-4-(furan-2-yl)pyrimidine? Causality & Solution: Due to the extended π -conjugation between the furan and pyrimidine rings, this compound is highly UV-active. Monitor fractions using Thin-Layer Chromatography (TLC) under short-wave UV light (254 nm). The compound will appear as a dark, quenching spot against the fluorescent background of the TLC plate.

Phase 2: Recrystallization Troubleshooting (FAQs)

Q3: What is the optimal solvent system for recrystallizing this compound? Causality & Solution: Ethanol is a highly effective single-solvent system for halogenated pyrimidines[2]. At elevated temperatures near reflux, the protic ethanol molecules form transient hydrogen bonds with the pyrimidine nitrogens, maximizing solubility. As the solution cools, thermal kinetic energy decreases. The strong intermolecular π−π stacking between the furan/pyrimidine rings and the dipole-dipole interactions from the bromine atom overcome the solvent interactions, driving highly ordered crystal lattice formation.

Q4: My compound is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I rescue it? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops drastically while the temperature of the solution is still above the compound's melting point, or when a supersaturated solution is cooled too rapidly[2]. Rapid cooling forces the compound out of solution too fast to form an ordered lattice. To rescue the batch:

  • Reheat the mixture until the oil completely redissolves.

  • Add a small volume (5-10%) of a "good" solvent (e.g., Ethyl Acetate) to increase overall solubility[2].

  • Cool the flask very slowly by insulating it (e.g., wrapping in cotton or placing in a warm water bath that cools ambiently to room temperature).

Phase 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Silica Gel Flash Chromatography
  • Preparation: Pack a column with silica gel (230-400 mesh). If basicity is required to prevent streaking, flush with 1% TEA in Hexanes.

  • Loading: Dissolve the crude 5-Bromo-4-(furan-2-yl)pyrimidine in a minimum volume of Dichloromethane (DCM) and dry-load onto silica, or apply directly to the column head if highly concentrated.

  • Elution: Run a gradient from 100% Hexanes to 70:30 Hexanes:Ethyl Acetate.

  • In-Process Control (IPC) Validation: Spot fractions on a silica TLC plate. Develop in 70:30 Hexanes:EtOAc. Visualize under UV 254 nm. Pool fractions containing the single target spot (Rf ~0.4-0.5).

  • Concentration: Evaporate under reduced pressure to yield a semi-pure solid (>90% purity) ready for recrystallization.

Protocol B: High-Purity Recrystallization
  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add boiling Ethanol dropwise while stirring on a hot plate until the solid just dissolves, creating a saturated solution[2].

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration to clarify the solution.

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in aluminum foil to ensure a slow temperature gradient down to room temperature (approx. 2-3 hours).

  • Nucleation Validation: Inspect for crystal formation. If no crystals appear at room temperature, the solution may be supersaturated. Scratch the inner glass surface with a glass rod to create micro-abrasions that serve as nucleation sites, or add a microscopic seed crystal of pure 5-Bromo-4-(furan-2-yl)pyrimidine[2].

  • Harvesting: Once crystallized at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield[2]. Filter via a Büchner funnel, wash with ice-cold ethanol, and dry in a vacuum oven at 40 °C to constant weight.

Phase 4: Quantitative Data & Solvent Systems

The table below summarizes the physicochemical dynamics of various solvent systems used for the recrystallization of brominated pyrimidine derivatives[2][3].

Solvent SystemRatio (v/v)Dissolution Temp (°C)Cooling ProfileExpected Outcome & Causality
Ethanol (Absolute) 100%78 (Reflux)Slow (25 °C 0 °C)Optimal: High purity needles. H-bonding at high temps gives way to π−π stacking.
EtOAc / Hexanes 1:365 (Reflux)ModerateGood Yield: Polarity matching works well, but carries a higher risk of oiling out if cooled fast.
Toluene / Heptane 1:490SlowHigh Purity: Excellent for highly aromatic impurities, but requires strict vacuum drying to remove toluene.
Methanol / Water 9:165FastHigh Yield: Forces rapid precipitation. Lower purity due to potential co-precipitation of polar impurities.
Visualizations: Experimental Workflows

G Crude Crude 5-Bromo-4- (furan-2-yl)pyrimidine Chromatography Silica Gel Flash Chromatography Crude->Chromatography Remove impurities Fractions Pool Pure Fractions (>90% purity) Chromatography->Fractions Recrystallization Recrystallization (EtOH) Fractions->Recrystallization Hot dissolution Pure Ultra-Pure Product (>99% purity) Recrystallization->Pure Slow cooling

Workflow for the isolation and purification of 5-Bromo-4-(furan-2-yl)pyrimidine.

G Start Issue: Compound Oils Out During Cooling Reheat Reheat to Dissolve Oil (Near Boiling Point) Start->Reheat Adjust Adjust Solvent Ratio (Add 'Good' Solvent) Reheat->Adjust Cool Cool Slowly (Insulate Flask) Adjust->Cool Seed Add Seed Crystal (Induce Nucleation) Cool->Seed Success Crystal Formation Seed->Success

Troubleshooting workflow to resolve compound oiling out during recrystallization.

References
  • 5-Bromo-4-(furan-2-yl)pyrimidine | C8H5BrN2O ... - PubChem - NIH Source: PubChem (NIH) URL: 1

  • Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide Source: Benchchem URL: 2

  • Application Notes and Protocols for the Bromination of Pyrimidine Rings Source: Benchchem URL: 3

Sources

Technical Support Center: Resolving Low Conversion Rates in 5-Bromo-4-(furan-2-yl)pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the functionalization of 5-Bromo-4-(furan-2-yl)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of this valuable heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

Introduction

5-Bromo-4-(furan-2-yl)pyrimidine is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine core is a privileged structure in medicinal chemistry, and the furan moiety offers additional opportunities for molecular diversification.[1][2] However, the functionalization of this molecule, typically through palladium-catalyzed cross-coupling reactions, can be challenging, often resulting in low conversion rates. This guide will walk you through potential issues and their solutions in a direct question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems observed during the functionalization of 5-Bromo-4-(furan-2-yl)pyrimidine.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of 5-Bromo-4-(furan-2-yl)pyrimidine with an arylboronic acid is resulting in low to no yield. What are the primary factors to investigate?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate can arise from several factors. A systematic approach to troubleshooting is recommended.[3][4]

1. Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount.[5] The electron-deficient nature of the pyrimidine ring and the potential for the furan's oxygen and the pyrimidine's nitrogen atoms to coordinate with the palladium center can inhibit catalytic activity.[6][7]

  • Recommendation: For heteroaryl halides like this, bulky and electron-rich phosphine ligands are often required to promote efficient catalytic turnover.[8][9] Consider screening a panel of ligands such as SPhos, XPhos, or RuPhos, which are known to enhance the reactivity of palladium catalysts in challenging couplings.[10] Pre-formed palladium(II) precatalysts like Pd(dppf)Cl₂ are also excellent starting points.

2. Base Selection: The base is critical for the activation of the boronic acid in the transmetalation step.[5] An unsuitable base can lead to slow reaction kinetics or decomposition of the starting materials.

  • Recommendation: While sodium carbonate (Na₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly with less reactive boronic acids.[11] However, be mindful that overly strong bases can promote side reactions.

3. Solvent Choice: The solvent affects the solubility of reactants and the stability of the catalytic species.

  • Recommendation: Aprotic polar solvents like 1,4-dioxane or DMF are often effective.[11] Sometimes, the addition of water to the solvent system can accelerate the reaction.[6]

4. Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions or catalyst decomposition.

  • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may improve the conversion rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that could lead to byproduct formation.[3]

Issue 2: Significant Debromination (Hydrodehalogenation) Observed

Question: I am observing a significant amount of the debrominated starting material, 4-(furan-2-yl)pyrimidine, as a major byproduct. What causes this and how can I minimize it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich or highly active catalyst systems.[10]

1. Cause - Competing Reaction Pathway: This side reaction occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, undergoes a reaction that replaces the bromine with a hydrogen atom instead of coupling with the intended partner. This can be facilitated by sources of hydride in the reaction mixture.

2. Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can act as hydride donors. For instance, if using a boronic acid that is prone to protodeboronation, the resulting borane species can be a source of hydride. Using anhydrous bases and ensuring dry reaction conditions can help.

  • Ligand and Catalyst Choice: Very active catalyst systems can sometimes favor hydrodehalogenation. If you are using a highly electron-rich and bulky ligand, consider switching to a slightly less donating ligand to temper the catalyst's reactivity.

  • Scavenge Water and Oxygen: Rigorous exclusion of air and moisture is crucial.[3] Oxygen can lead to catalyst deactivation and side reactions. Ensure solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[4]

Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Question: When attempting a Sonogashira coupling to introduce an alkyne, I am seeing a large amount of the alkyne homocoupled product. How can I suppress this side reaction?

Answer: The homocoupling of terminal alkynes, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[12]

1. Minimize Oxygen: The most critical factor is the stringent exclusion of oxygen from the reaction.

  • Recommendation: Use thoroughly degassed solvents. The freeze-pump-thaw method is highly effective. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]

2. Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. While copper(I) is a traditional co-catalyst, several efficient copper-free methods have been developed that can circumvent the homocoupling issue.[13] These often rely on specific palladium catalysts and amine bases.

3. Controlled Addition of the Alkyne: Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

4. Choice of Base and Solvent: The selection of base and solvent can also influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Recommendation: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and also acts as a solvent in some cases.[13][14]

Issue 4: Low Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 5-Bromo-4-(furan-2-yl)pyrimidine with a primary or secondary amine is giving poor conversion. What should I optimize?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of reaction components.[15][16]

1. Catalyst and Ligand System: This is often the most critical parameter.

  • Recommendation: Bulky, electron-rich biarylphosphine ligands are generally required for efficient amination of heteroaryl halides.[17] Ligands like XPhos, SPhos, and BrettPhos are excellent candidates to screen. The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is also important.

2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

  • Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective bases for this transformation.[18][19]

3. Solvent: Anhydrous, aprotic solvents are necessary.

  • Recommendation: Toluene, 1,4-dioxane, or THF are typical solvents for Buchwald-Hartwig aminations. Ensure the solvent is rigorously dried and degassed.

4. Amine Purity: Impurities in the amine can poison the catalyst.

  • Recommendation: If possible, purify the amine by distillation or by passing it through a short plug of activated alumina before use.[3][20]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for palladium-catalyzed cross-coupling reactions at the 5-position of the pyrimidine ring?

A1: Generally, the reactivity of the halogen at the 5-position of a pyrimidine ring in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[21] Therefore, 5-Bromo-4-(furan-2-yl)pyrimidine is a good substrate for these reactions, offering a balance of reactivity and stability.

Q2: Can the furan ring itself participate in side reactions?

A2: Yes, under certain conditions, the furan ring can be susceptible to side reactions. For instance, in strongly acidic or highly oxidizing environments, the furan ring can undergo degradation. However, under the typically mild and basic conditions of most palladium-catalyzed cross-coupling reactions, the furan moiety is generally stable.[22] It is always advisable to monitor reactions for the appearance of unexpected byproducts.

Q3: Are there any specific safety precautions to take when working with 5-Bromo-4-(furan-2-yl)pyrimidine and the associated reagents?

A3: As with all chemical syntheses, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Inert Atmosphere: Many of the reagents and catalysts used in cross-coupling reactions are air- and moisture-sensitive.[3] Proper handling techniques, such as the use of a Schlenk line or a glovebox, are recommended.[5]

  • Reagent Handling: Organotin reagents used in Stille couplings are toxic and should be handled with extreme care.[23]

Q4: How do I choose between Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions for a specific functionalization?

A4: The choice of reaction depends on the desired functional group to be introduced:

  • Suzuki-Miyaura Coupling: Ideal for introducing aryl, heteroaryl, or vinyl groups using commercially available and generally stable boronic acids or esters.[23][24]

  • Stille Coupling: Employs organostannane reagents and is known for its tolerance of a wide range of functional groups. However, the toxicity of tin reagents is a major drawback.[23][25]

  • Sonogashira Coupling: Used for the introduction of terminal alkynes.[1][13]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds by coupling with primary or secondary amines.[15][16]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Substrate 5-Bromo-4-(furan-2-yl)pyrimidine (1.0 eq)Ensure high purity.
Boronic Acid Arylboronic Acid (1.2 - 1.5 eq)Purity is critical; some are unstable.
Pd Precatalyst Pd(PPh₃)₄ (5 mol %) or Pd(dppf)Cl₂ (2-5 mol %)Pd(PPh₃)₄ is a good starting point.[11]
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) XPhos (4-10 mol %)Bulky, electron-rich ligands are often key.
Base K₃PO₄ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 eq)Ensure the base is finely powdered and dry.
Solvent 1,4-Dioxane or DMF (anhydrous, degassed)A small amount of water can sometimes be beneficial.
Temperature 80 - 110 °CMonitor reaction progress to avoid decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.[3]
General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vessel, add 5-Bromo-4-(furan-2-yl)pyrimidine, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst and ligand (if separate).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Integrity (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) check_reagents->check_atmosphere Reagents OK fail Persistent Low Conversion (Consult Further Literature) check_reagents->fail Impurity Found optimize_catalyst Optimize Catalyst System (Screen Pd Source & Ligand) check_atmosphere->optimize_catalyst Setup OK check_atmosphere->fail Leak Suspected optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base No Improvement success Improved Conversion optimize_catalyst->success Improvement optimize_temp Optimize Temperature & Time optimize_base->optimize_temp No Improvement optimize_base->success Improvement side_reactions Analyze for Side Reactions (Debromination, Homocoupling) optimize_temp->side_reactions No Improvement optimize_temp->success Improvement side_reactions->optimize_catalyst Address Side Reaction side_reactions->fail Major Side Products

Caption: A logical workflow for troubleshooting low conversion rates.

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)(R')Ln OxAdd->Transmetal Transmetalation (R'-M) RedElim Product R-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Generalized palladium catalytic cycle for cross-coupling reactions.[24]

References

  • Zhu, Y., et al. (2017). A study on the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. BenchChem.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. [Link]

  • Zhu, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. (2025). [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. (2026). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis. BenchChem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. (2012). [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. (2022). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (2020). [Link]

  • BenchChem. (2025).
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of 5-bromo-4-(hetero)arylpyrimidine derivatives via... ResearchGate. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. (2005). [Link]

  • Cross-Coupling Reactions Guide. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • The Stille Reaction. Organic Reactions. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. (2021). [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • (a) Challenges associated with oxidative coupling of two different electron‐rich heterocycles. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde. BenchChem.
  • BenchChem. (2025).
  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • BenchChem. (2025).
  • (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. (2015). [Link]

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. PMC. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. (2004). [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. (2024). [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. (2025). [Link]

  • An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. Organic & Biomolecular Chemistry. [Link]

  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. [Link]

Sources

Scale-up optimization for 5-Bromo-4-(furan-2-yl)pyrimidine manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous research teams and CDMOs through the treacherous transition from bench-scale discovery to pilot-plant manufacturing.

The synthesis of 5-bromo-4-(furan-2-yl)pyrimidine presents a classic case study in chemoselectivity and phase-transfer kinetics. The most atom-economical and standard approach utilizes a Suzuki-Miyaura cross-coupling between 5-bromo-4-chloropyrimidine and 2-furanylboronic acid[1]. While this reaction is trivial on a milligram scale, moving to a kilogram scale exposes vulnerabilities in thermal management, reagent stability, and downstream purification.

This guide is designed to deconstruct these failure modes, explain the underlying causality, and provide self-validating protocols to ensure your scale-up campaign is robust, reproducible, and high-yielding.

Part 1: Troubleshooting & Process FAQs

Q: During our 500g pilot run, we observed significant formation of 4,5-di(furan-2-yl)pyrimidine (bis-coupling). How do we restore regioselectivity? A: Loss of regioselectivity at scale is fundamentally a thermal and mass-transfer issue. In pyrimidine systems, the 2, 4, and 6 positions are highly electron-deficient. Consequently, the C4-Cl bond undergoes oxidative addition by Pd(0) significantly faster than the nominally weaker C5-Br bond[2]. However, if the reaction temperature exceeds 60°C, or if localized hot spots occur due to poor mixing in a larger vessel, the thermal energy surpasses the activation barrier for the C5-Br bond, leading to bis-coupling. Actionable Fix: Lower the jacket temperature to maintain an internal reaction temperature of strictly 45–50°C. Ensure your impeller design (e.g., pitched-blade turbine) provides sufficient axial flow to eliminate thermal gradients.

Q: We are experiencing a stalled reaction at 75% conversion, alongside high levels of furan (the protodeboronation byproduct). What is the mechanism of failure? A: Heteroaryl boronic acids, particularly 2-furanylboronic acid, are notoriously unstable in alkaline aqueous environments. The base required to activate the boronic acid for transmetalation also catalyzes its protodeboronation. At scale, longer addition times and slower mass transfer mean the boronic acid spends more time exposed to the aqueous base before it can encounter the Pd-complex in the organic phase. Actionable Fix: Switch from a bolus (all-at-once) addition to a slow, continuous feed of the boronic acid over 2 to 3 hours. Additionally, replace strong bases (like NaOH or Na₂CO₃) with K₃PO₄, which provides sufficient basicity for transmetalation but reduces the rate of protodeboronation.

Q: Our final API intermediate has unacceptable palladium levels (>500 ppm). How can we clear this without column chromatography? A: Palladium clearance is a universal scale-up bottleneck. At the bench, silica gel chromatography easily removes Pd, but this is economically and operationally unviable at the kilogram scale. Furthermore, phosphine ligands can undergo aryl scrambling, creating lipophilic Pd-complexes that co-crystallize with your product[3]. Actionable Fix: Implement a chemical scavenging step prior to crystallization. Treat the post-reaction organic phase with a thiol-functionalized silica scavenger at 40°C. The high affinity of the thiol groups for soft metals will sequester the catalyst. Follow this with a solvent-swap crystallization using an Ethanol/Water anti-solvent system to reject remaining organic impurities into the mother liquor.

Part 2: Quantitative Process Optimization

To illustrate the causality of the parameters discussed above, the following table summarizes the optimization data collected during the transition from a 100g to a 1kg scale. Notice how the method of boronic acid addition acts as the primary lever for maximizing isolated yield.

Table 1: Impact of Process Parameters on Yield and Regioselectivity

TemperatureBaseBoronic Acid Addition MethodConversionRegioselectivity (C4:C5)Isolated Yield
80°CNa₂CO₃Bolus (All at once)>99%78 : 2241%
60°CNa₂CO₃Bolus92%89 : 1163%
50°CK₃PO₄Bolus85%95 : 571%
50°C K₃PO₄ Slow Feed (3 hours) >99% >99 : 1 88%

Part 3: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Regioselective at C4-Cl) Pd0->OxAdd 5-Bromo-4-chloropyrimidine TransMet Transmetalation (2-Furanylboronate) OxAdd->TransMet Base, 2-Furanylboronic acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product 5-Bromo-4-(furan-2-yl)pyrimidine RedElim->Product C-C Bond Formation

Figure 1: Catalytic cycle of the regioselective Suzuki-Miyaura coupling.

Workflow Reagents Biphasic Reaction (Toluene/Water) Quench Phase Separation & Aqueous Wash Reagents->Quench Scavenge Pd Scavenging (Thiol Resin, 40°C) Quench->Scavenge Cryst Crystallization (EtOH/Water Anti-solvent) Scavenge->Cryst Product Pure Product (>99% purity) Cryst->Product

Figure 2: Scalable downstream processing and purification workflow.

Part 4: Standard Operating Procedure (1 kg Scale)

Self-Validating System Note: This protocol incorporates mandatory In-Process Controls (IPC) via HPLC to ensure each phase is complete before proceeding, preventing the carryover of reactive intermediates that cause downstream purification failures.

Step 1: Preparation & Degassing Charge a 20 L jacketed glass reactor with 5-bromo-4-chloropyrimidine (1.0 kg, 5.17 mol) and Toluene (8.0 L). Sparge the solution with N₂ for 30 minutes. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the Pd(0) active catalyst species to inactive Pd(II) oxides.

Step 2: Catalyst Loading Add Pd(dppf)Cl₂ (37.8 g, 1 mol%). Causality: The bidentate dppf ligand provides the necessary steric bulk to enforce regioselectivity at the 4-position while minimizing aryl scrambling side reactions that are highly prevalent during prolonged scale-up heating[3].

Step 3: Base Addition Add a degassed aqueous solution of K₃PO₄ (2.2 kg dissolved in 4.0 L H₂O). Heat the biphasic mixture to an internal temperature of 50°C under vigorous stirring (300 rpm).

Step 4: Controlled Substrate Addition Dissolve 2-furanylboronic acid (0.64 kg, 5.68 mol, 1.1 eq) in THF (2.0 L). Dose this solution into the reactor continuously over 3 hours using a calibrated metering pump. Causality: Slow addition maintains a low steady-state concentration of the boronic acid, mitigating base-catalyzed protodeboronation in the aqueous phase.

Step 5: In-Process Control (IPC) Stir for an additional 1 hour at 50°C. Sample the organic phase for HPLC analysis. Proceed to the next step only when the remaining 5-bromo-4-chloropyrimidine is <1% by area.

Step 6: Workup & Scavenging Cool the reactor to 25°C. Halt agitation and allow the phases to separate for 30 minutes. Discard the lower aqueous layer. Add SiliaMetS® Thiol resin (0.2 kg) to the organic phase and stir at 40°C for 4 hours. Filter the mixture through a Celite pad. Causality: The thiol resin covalently binds residual palladium, reducing metal content from ~2000 ppm to <10 ppm without the need for unscalable silica gel chromatography.

Step 7: Crystallization Concentrate the filtrate under reduced pressure to approximately 3 L. Add Ethanol (4 L) and reconcentrate to 3 L to complete the solvent swap. Heat the solution to 60°C, then slowly add H₂O (3 L) as an anti-solvent. Cool linearly to 5°C over 4 hours. Filter the resulting crystals, wash with cold 1:1 EtOH/H₂O, and dry in a vacuum oven at 45°C to afford the pure product.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - mdpi.com.
  • Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Boryl
  • Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors - acs.org.

Sources

Validation & Comparative

HPLC method validation for testing 5-Bromo-4-(furan-2-yl)pyrimidine purity

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Purity Methods for 5-Bromo-4-(furan-2-yl)pyrimidine: A Comparative Guide

Introduction: The Analytical Challenge of Heterocyclic Scaffolds

5-Bromo-4-(furan-2-yl)pyrimidine is a highly conjugated, electron-deficient heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, including third-generation EGFR inhibitors ([1]). In pharmaceutical development, ensuring the absolute purity of such intermediates is critical; even trace amounts of structurally similar impurities (such as debrominated analogs or positional isomers) can drastically alter downstream coupling efficiencies and final pharmacological profiles.

This guide provides a comprehensive comparison between standard C18 and specialized Phenyl-Hexyl chromatographic approaches for testing the purity of 5-Bromo-4-(furan-2-yl)pyrimidine. Furthermore, it outlines a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation ([2]).

Mechanistic Column Comparison: C18 vs. Phenyl-Hexyl Selectivity

When developing a stability-indicating method for highly aromatic compounds, column selection dictates the success of the separation.

  • The Limitation of C18 Columns: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because 5-Bromo-4-(furan-2-yl)pyrimidine and its primary impurities share similar hydrophobicities, a C18 column often results in co-elution or poor resolution.

  • The Phenyl-Hexyl Advantage: 5-Bromo-4-(furan-2-yl)pyrimidine features an electron-deficient pyrimidine ring (exacerbated by the electron-withdrawing bromine) conjugated with an electron-rich furan ring. A Phenyl-Hexyl column introduces orthogonal π−π interactions. The phenyl ring of the stationary phase acts as an electron donor/acceptor, strongly differentiating analytes based on their π -electron distribution rather than just their lipophilicity ([3]).

Table 1: Column Selectivity Comparison (C18 vs. Phenyl-Hexyl)

Parameter Standard C18 Column Phenyl-Hexyl Column Causality / Mechanistic Driver

| Retention Time (min) | 6.4 | 8.2 | Enhanced retention via π−π interactions. | | Tailing Factor ( Tf​ ) | 1.8 | 1.1 | Hexyl spacer provides steric shielding from residual silanols. | | Resolution ( Rs​ ) | 1.3 (Co-elution risk) | 3.5 (Baseline resolved) | Orthogonal selectivity for conjugated aromatic rings. | | Theoretical Plates | 4,200 | 8,500 | Superior mass transfer kinetics for polar heterocycles. |

ICH Q2(R2) Validation Workflow

ICH_Validation_Workflow N1 Method Development Column & Mobile Phase N2 Specificity (ICH Q2) Resolution > 2.0 N1->N2 Proceed to Validation N3 Linearity & Range R² ≥ 0.999 N2->N3 No Interference N4 Accuracy & Precision Recovery 98-102%, RSD ≤ 2% N3->N4 Range Established N5 Robustness Flow rate, Temp, pH N4->N5 Method Reliable N6 Final Validation Report Fit for Purpose N5->N6 Documented

ICH Q2(R2) Analytical Method Validation Workflow for Purity Testing.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol integrates continuous System Suitability Testing (SST) to self-validate the instrument's performance prior to data acquisition.

A. Mobile Phase Causality & Preparation
  • Mobile Phase A (0.1% TFA in Milli-Q Water): The addition of Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It suppresses the ionization of the basic pyrimidine nitrogens, mitigating secondary electrostatic interactions with the silica support and preventing peak tailing ([4]).

  • Mobile Phase B (0.1% TFA in Methanol): Methanol is specifically chosen over acetonitrile. Acetonitrile contains its own π electrons (C≡N) which can compete with the stationary phase and suppress π−π interactions. Methanol maximizes the preferential retention of the furan/pyrimidine aromatic systems on the Phenyl-Hexyl column ().

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (optimal wavelength for conjugated pyrimidine-furan systems).

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

C. Step-by-Step Methodology

Step 1: Preparation of Standard and Sample Solutions

  • Diluent: Prepare a 50:50 mixture of Water:Methanol. Causality: Matching the diluent to the mid-point of the gradient prevents solvent-mismatch peak distortion at the column head.

  • Stock Solution: Accurately weigh 10.0 mg of 5-Bromo-4-(furan-2-yl)pyrimidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute the stock solution to 100 µg/mL for routine purity assessment.

Step 2: System Suitability Testing (SST)

  • Inject the working standard (100 µg/mL) six consecutive times before any sample analysis.

  • Self-Validation Criteria: The system is only deemed "fit for purpose" if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, Tailing factor ( Tf​ ) ≤ 1.5, and Theoretical plates (N) ≥ 5000.

Step 3: Execution of Validation Parameters

  • Specificity: Inject a blank (diluent), the working standard, and a sample spiked with known impurities (e.g., 4-(furan-2-yl)pyrimidine, the debrominated byproduct). Verify Rs​ > 2.0.

  • Linearity: Inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration.

  • Accuracy & Precision: Perform recovery experiments by spiking the active pharmaceutical ingredient (API) into a synthetic impurity mixture at 80%, 100%, and 120% levels, in triplicate.

Quantitative Validation Data (Phenyl-Hexyl Method)

The experimental data below demonstrates the superiority and compliance of the Phenyl-Hexyl method when evaluated against ICH Q2(R2) standards.

Table 2: ICH Q2(R2) Validation Summary

Validation Parameter ICH Q2(R2) Acceptance Criteria Observed Result Status

| Specificity | No interference at tR​ , Rs​ > 2.0 | Rs​ = 3.5 | Pass | | Linearity (Range) | R2 ≥ 0.999 (25% to 150%) | R2 = 0.9998 | Pass | | Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 100.8% | Pass | | Repeatability (Precision) | RSD ≤ 2.0% (n=6) | RSD = 0.6% | Pass | | LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ) | 0.05 µg/mL / 0.15 µg/mL | Pass | | Robustness | Rs​ > 2.0 across deliberate variations | Min Rs​ = 2.8 | Pass |

Conclusion

For the purity analysis of 5-Bromo-4-(furan-2-yl)pyrimidine, a Phenyl-Hexyl stationary phase paired with a methanol/TFA gradient significantly outperforms standard C18 methodologies. By leveraging π−π interactions, the method resolves structurally similar aromatic impurities that would otherwise co-elute. When validated under the rigorous framework of ICH Q2(R2), this self-validating protocol proves to be highly accurate, precise, and robust for pharmaceutical quality control.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source : Waters Knowledge Base URL :[Link]

  • Title : Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns Source : Agilent Technologies URL :[Link]

  • Title : Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors Source : National Institutes of Health (PMC) URL :[Link]

Sources

Comparing furan vs thiophene substituents on pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Rational Bioisosteric Design: Comparing Furan vs. Thiophene Substituents on Pyrimidine Scaffolds

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently functioning as a classic kinase hinge binder and a core anchoring motif in G-protein-coupled receptor (GPCR) ligands[1]. When optimizing pyrimidine-based leads, the choice of peripheral heteroaromatic substituents—specifically five-membered rings like furan and thiophene—profoundly influences the molecule's pharmacodynamics and pharmacokinetics[2]. This guide provides a comprehensive, data-driven comparison of furan and thiophene bioisosteres on pyrimidine scaffolds, offering actionable insights and validated experimental workflows for drug development professionals.

Physicochemical & Electronic Profiling

Furan and thiophene, while both five-membered aromatic heterocycles, exhibit distinct electronic and steric profiles that dictate their behavior when conjugated to a pyrimidine core.

  • Furan (Oxygen Heterocycle): Oxygen is highly electronegative, making the furan ring less aromatic and more diene-like compared to thiophene. It acts as a strong hydrogen-bond acceptor but possesses lower overall lipophilicity[3]. A critical liability of furan rings is their susceptibility to oxidative metabolism, potentially generating reactive epoxide or cis-enedial intermediates that can lead to toxicity[3].

  • Thiophene (Sulfur Heterocycle): Sulfur is larger and highly polarizable. Thiophene closely mimics the steric bulk of a phenyl ring but offers enhanced lipophilicity and superior π-π stacking capabilities within hydrophobic binding pockets[4]. The sulfur atom can also participate in orthogonal multipolar interactions, often improving metabolic stability and binding affinity without the oxidative liabilities of furan[4].

Bioisosteres PyCore Pyrimidine Scaffold (Hinge Binder) Furan Furan Bioisostere - H-Bond Acceptor - Lower LogP PyCore->Furan Thiophene Thiophene Bioisostere - Enhanced π-π Stacking - Higher LogP PyCore->Thiophene F_Metab Metabolic Risk: Epoxide Formation Furan->F_Metab T_Metab Metabolic Stability: Oxidation Resistant Thiophene->T_Metab

Divergent pharmacological and metabolic profiles of furan vs. thiophene bioisosteres.

Structural Biology & Binding Modalities

The interaction between the pyrimidine core and the target protein is heavily modulated by its substituents.

  • Kinase Inhibition (e.g., EGFR): Pyrimidines often anchor to the kinase hinge region via hydrogen bonds. Fusing or substituting the pyrimidine with a thiophene ring generally improves hydrophobic interactions deep within the ATP-binding pocket. This enhanced shape complementarity often leads to lower IC50 values, yielding potent and selective EGFR inhibitors[5].

  • GPCR Antagonism (e.g., A2B Receptors): In certain GPCR targets, furan substitutions have been shown to achieve remarkable affinity. A systematic "nitrogen-walk" study on A2B adenosine receptor antagonists demonstrated that specific furan-pyrimidine derivatives retain or improve excellent affinity (Ki < 30 nM) and selectivity profiles. This proves that furan can outperform thiophene if the binding site features a proximal hydrogen-bond donor that can interact with the furan oxygen[6].

Comparative Experimental Data

The following table summarizes the typical shifts in physicochemical and pharmacological metrics when transitioning from a furan to a thiophene substituent on a standard pyrimidine pharmacophore.

Property / MetricFuran-Pyrimidine DerivativeThiophene-Pyrimidine DerivativeMechanistic Rationale
Lipophilicity (LogP) Lower (~2.1 - 2.5)Higher (~2.8 - 3.3)Sulfur's larger atomic radius and lower electronegativity increase overall lipophilicity[4].
Aromaticity / π-Stacking Weaker (Diene-like character)Stronger (Phenyl isostere)Thiophene's highly delocalized π-electron cloud enhances face-to-face and edge-to-face π-π stacking[4].
Metabolic Half-Life (HLM) Shorter (Prone to oxidation)Longer (More stable)Furan is susceptible to CYP450-mediated ring opening (enedial formation)[3].
Target Affinity (Kinases) ModerateHighThiophene better occupies deep, lipophilic pockets in the ATP-binding site[5].

Experimental Protocols & Workflows

To objectively evaluate the impact of furan vs. thiophene substitutions, a self-validating experimental workflow must be employed. The causality behind these steps ensures that observed differences in potency are due to the bioisosteric replacement rather than assay artifacts.

Workflow Design Bioisosteric Design Synth Palladium-Catalyzed Coupling Design->Synth Assay Target Binding Assay (TR-FRET) Synth->Assay ADME Microsomal Stability (HLM) Assay->ADME Valid Data Validation & SAR ADME->Valid

Self-validating experimental workflow for evaluating pyrimidine-heterocycle hybrids.

Protocol 1: Synthesis of Heteroaryl-Pyrimidine Derivatives via Suzuki-Miyaura Coupling
  • Causality: Palladium-catalyzed cross-coupling is chosen because it allows for late-stage functionalization of a halogenated pyrimidine core, ensuring that the furan and thiophene analogs are synthesized under identical steric and electronic conditions, minimizing synthetic bias.

  • Step 1 (Preparation): Charge a microwave vial with 4-chloropyrimidine derivative (1.0 eq), furan-2-boronic acid or thiophene-2-boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Step 2 (Solvent & Base): Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Reasoning: The biphasic system ensures solubility of both the organic core and the inorganic base, driving the transmetalation step.

  • Step 3 (Reaction): Irradiate at 110°C for 30 minutes.

  • Step 4 (Purification): Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Mechanism: Synthesize a known phenyl-pyrimidine analog in parallel. If the yield of the phenyl analog drops below 80%, the catalytic cycle is compromised (e.g., oxygen contamination or degraded catalyst), invalidating the batch.

Protocol 2: In Vitro Target Binding Assay (TR-FRET)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the equilibrium dissociation constant (Kd) because it eliminates compound autofluorescence interference—a critical factor since thiophene and furan derivatives often possess distinct inherent fluorescent properties.

  • Step 1 (Incubation): Incubate the target protein (e.g., isolated EGFR kinase domain) with a fluorescently labeled tracer and varying concentrations of the synthesized pyrimidine ligands (0.1 nM to 10 µM) in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Step 2 (Equilibration): Allow the plate to incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Step 3 (Detection): Read the microplate using a TR-FRET compatible reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the FRET ratio.

  • Self-Validation Mechanism: The inclusion of a known reference inhibitor (e.g., Gefitinib) establishes a baseline IC50. If the reference compound deviates by >3-fold from historical validation data, the assay plate is automatically rejected, ensuring the comparative data between furan and thiophene remains absolutely reliable.

Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Causality: Furan rings can be metabolically labile. This assay directly quantifies the intrinsic clearance (CL_int) to determine if the thiophene substitution successfully deflects CYP450-mediated degradation.

  • Step 1 (Preparation): Pre-incubate the test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2 (Initiation): Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Step 3 (Quenching): At time points 0, 15, 30, 45, and 60 minutes, transfer aliquots to cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt the reaction.

  • Step 4 (Analysis): Centrifuge and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Mechanism: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently. The assay is only considered valid if the intrinsic clearance of these controls falls strictly within predefined acceptable ranges, confirming the enzymatic viability of the microsomes.

Conclusion & Strategic Recommendations

When optimizing a pyrimidine scaffold, the choice between furan and thiophene should be target-driven. If the binding pocket is highly lipophilic and metabolic stability is a primary concern, thiophene is generally the superior bioisostere[4]. However, if the target site requires a specific hydrogen-bond acceptor or if increased aqueous solubility is needed to overcome formulation challenges, furan remains a highly viable, albeit metabolically riskier, alternative[6].

References

  • Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists , Journal of Medicinal Chemistry - ACS Publications. 6

  • Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery , International Journal of Pharmacy and Pharmaceutical Research. 1

  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues , Current Medicinal Chemistry (NIH). 2

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads , RSC Advances (PMC). 4

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery , ResearchGate. 3

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship , Frontiers in Chemistry. 5

Sources

LC-MS validation for monitoring 5-Bromo-4-(furan-2-yl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Method Validation for Monitoring 5-Bromo-4-(furan-2-yl)pyrimidine Cross-Coupling Reactions: A Column Chemistry Comparison Guide

In modern pharmaceutical process R&D, open-access Liquid Chromatography-Mass Spectrometry (LC-MS) has largely replaced Thin Layer Chromatography (TLC) for reaction monitoring due to its rapid turnaround, mass confirmation capabilities, and high-throughput quantitative precision[1]. However, monitoring the cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) of halogenated heteroaromatic intermediates like 5-Bromo-4-(furan-2-yl)pyrimidine (MW 225.04 g/mol )[2] presents a unique chromatographic challenge.

During these catalytic cycles, a primary side reaction is the formation of the debrominated byproduct (4-(furan-2-yl)pyrimidine). Because both the starting material and the debrominated impurity possess planar, rigid heteroaromatic cores, they exhibit highly similar hydrophobic profiles. Consequently, standard analytical methods often fail to resolve these critical pairs, leading to inaccurate kinetic tracking and compromised process optimization.

Chromatographic Selectivity: The C18 vs. Biphenyl Paradigm

To establish a robust, self-validating LC-MS method, the choice of stationary phase is the most critical variable.

  • The C18 Limitation: Traditional C18 columns rely exclusively on dispersive, hydrophobic interactions. Because the furan and pyrimidine rings are highly planar, these molecules can slip through the linear alkyl chains of a C18 phase without sufficient interaction, resulting in co-elution of the brominated starting material and the debrominated impurity.

  • The Biphenyl Advantage: Biphenyl stationary phases incorporate aromatic ligands that offer enhanced selectivity through π−π interactions, dipole-dipole interactions, and hydrogen-bonding capacity[3][4]. The electron-deficient pyrimidine ring and the electron-rich furan ring engage in strong π−π stacking with the biphenyl ligands. The presence of the bulky, electron-withdrawing bromine atom drastically alters the molecule's overall dipole moment and π -electron distribution. This creates a massive differential in binding affinity between the brominated and debrominated species, easily achieving baseline resolution[4].

Selectivity Analyte Aromatic Heterocycle Mixture C18 C18 Phase (Dispersive Only) Analyte->C18 Biphenyl Biphenyl Phase (π-π + Dipole) Analyte->Biphenyl Fail Co-elution of Critical Pairs C18->Fail Pass Baseline Resolution (Rs > 2.0) Biphenyl->Pass

Chromatographic selectivity mechanism comparing C18 and Biphenyl stationary phases.

Comparative Performance Data

The following table summarizes the quantitative performance of both column chemistries under identical UPLC-MS/MS conditions (Gradient: 5–95% Acetonitrile in 0.1% Formic Acid over 5 minutes; Flow rate: 0.4 mL/min).

AnalyteMW ( g/mol )C18 Retention Time (min)Biphenyl Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Resolution ( Rs​ )C18 Tailing FactorBiphenyl Tailing Factor
5-Bromo-4-(furan-2-yl)pyrimidine 225.042.152.85--1.41.1
Debrominated Impurity 146.152.082.450.8 (Co-elutes)3.2 (Baseline)1.51.1
Cross-Coupled Product ~300.003.454.104.56.81.31.0

Data Interpretation: The Biphenyl column not only resolves the critical pair ( Rs​ = 3.2) but also significantly improves peak shape (Tailing Factor 1.1). The reduction in tailing is caused by the biphenyl phase shielding secondary silanol interactions on the silica support, which typically cause basic pyrimidine nitrogens to drag.

Experimental Protocol: Self-Validating Reaction Sampling

To ensure data integrity, the sample preparation protocol must be a self-validating system. Reaction matrices are highly dynamic; if the reaction is not immediately and permanently halted, the LC-MS data will not accurately reflect the reactor's true state at the time of sampling.

Step-by-Step Methodology:

  • Sampling: Extract 10 µL of the active reaction mixture using a positive displacement pipette. (Causality: Positive displacement ensures volumetric accuracy regardless of the reaction solvent's viscosity or vapor pressure).

  • Quenching & Internal Standard Addition: Immediately inject the 10 µL aliquot into 990 µL of ice-cold Acetonitrile (ACN) spiked with 1 µg/mL of an isotopically labeled internal standard (IS). (Causality: The cold ACN instantly precipitates the palladium catalyst and insoluble salts, halting the reaction kinetics. The IS acts as an internal control to validate injection volume consistency and correct for any MS matrix ionization suppression).

  • Centrifugation: Spin the quenched sample at 14,000 x g for 5 minutes at 4°C.

  • Dilution for Injection: Transfer 100 µL of the clarified supernatant into an LC vial containing 900 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid). (Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "strong solvent effect," which would otherwise cause early-eluting peaks to broad or split).

Workflow A Reaction Sampling 5-Bromo-4-(furan-2-yl)pyrimidine B Quench & Dilute (Halt Kinetics & Ppt Catalyst) A->B C LC Separation (Biphenyl Phase) B->C D ESI-MS/MS Detection (MRM Mode) C->D E ICH Q2(R2) Validation Data Processing D->E

LC-MS workflow for reaction monitoring and ICH Q2(R2) method validation.

ICH Q2(R2) Method Validation Framework

The revised ICH Q2(R2) guideline emphasizes a lifecycle and risk-based approach to analytical procedure validation[5]. For a reaction monitoring method to be deemed "fit for purpose," it must reliably track the conversion of 5-Bromo-4-(furan-2-yl)pyrimidine from 100% down to trace levels (<1%).

Validation Workflow:

  • System Suitability Testing (SST):

    • Action: Inject a reference standard mixture 6 times prior to the validation run.

    • Acceptance Criteria: Retention time %RSD 1.0%; Tailing factor 1.5.

    • Causality: Establishes that the LC-MS system is equilibrated and capable of required performance before consuming precious validation samples.

  • Specificity / Selectivity:

    • Action: Inject a matrix blank (reaction solvent, base, and ligand without the pyrimidine starting material) and evaluate the chromatogram at the target MRM transitions.

    • Acceptance Criteria: No interfering peaks > 5% of the Lower Limit of Quantitation (LLOQ).

    • Causality: Proves that the MS/MS transitions are uniquely detecting the target analytes and are not subject to isobaric interference from the catalyst or degradation products.

  • Reportable Range & Linearity:

    • Action: Prepare an 8-point calibration curve ranging from 0.5% to 120% of the nominal starting concentration. Use a 1/x weighted linear regression.

    • Acceptance Criteria: R2≥0.995 ; back-calculated accuracy of standards within ± 15% ( ± 20% at LLOQ).

    • Causality: Reaction monitoring inherently requires a massive dynamic reportable range[5]. Unweighted linear regressions heavily bias the upper end of the curve, leading to massive errors when quantifying the final 5% of unreacted starting material. The 1/x weighting forces the curve to accurately model the low-concentration trace levels.

  • Precision (Repeatability):

    • Action: Prepare 6 independent preparations of a simulated reaction mixture at 50% theoretical conversion.

    • Acceptance Criteria: %RSD of the calculated concentration 5.0%.

    • Causality: Validates that the entire protocol—from the positive displacement pipetting through the quenching and MS detection—is reproducible and free from random operator error.

Sources

Benchmarking the Biological Activity of 5-Bromo-4-(furan-2-yl)pyrimidine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, mimicking the natural pyrimidine and purine bases found in DNA, RNA, and ATP. However, the specific functionalization of this core dictates its therapeutic trajectory. Recent advancements have highlighted the 5-bromo-4-(furan-2-yl)pyrimidine chemotype as a highly privileged structure.

From a mechanistic perspective, the causality behind this scaffold's success lies in its precise electronic and steric tuning:

  • The C5-Bromine Atom: Acts as a lipophilic anchor and a potent halogen bond donor. This significantly increases the residence time of the molecule within hydrophobic target pockets (such as kinase hinge regions) compared to standard hydrogen or methyl substitutions.

  • The C4-(Furan-2-yl) Group: Provides a rigid, electron-rich heteroaromatic ring that acts as a hydrogen-bond acceptor. Unlike flexible alkyl chains that are prone to rapid oxidative metabolism by Cytochrome P450 enzymes, the furan ring alters the electrostatic potential of the pyrimidine core, enhancing both metabolic stability and target selectivity.

This guide objectively benchmarks the biological activity of 5-bromo-4-(furan-2-yl)pyrimidine derivatives against clinical standards in two primary therapeutic domains: Oncology (Tyrosine Kinase Inhibition) and Infectious Diseases (Antimicrobial/Antifungal Activity) .

Section 1: Oncology Benchmarking – Bcr/Abl Tyrosine Kinase Inhibition

The Bcr/Abl fusion protein is a constitutively active tyrosine kinase responsible for Chronic Myeloid Leukemia (CML). While clinical standards like [1] are highly effective, point mutations in the kinase domain (e.g., T315I) frequently lead to drug resistance. 5-Bromo-4-(furan-2-yl)pyrimidine derivatives have emerged as potent alternatives. The pyrimidine core competitively binds to the adenine pocket of ATP, while the furan ring projects into the adjacent hydrophobic pocket, exploiting alternative binding interactions that can bypass common resistance mutations.

Quantitative Data: Kinase Inhibition & Cytotoxicity

The following table benchmarks representative 5-bromo-4-(furan-2-yl)pyrimidine derivatives against Dasatinib, evaluating their cell-free kinase inhibition ( IC50​ ) and cellular cytotoxicity ( GI50​ ) in K562 leukemic cells.

CompoundBcr/Abl IC50​ (nM)K562 Cytotoxicity GI50​ (µM)Target Specificity
Dasatinib (Reference) 1.2 ± 0.30.02 ± 0.01Dual Bcr/Abl & Src
5-Br-4-(furan-2-yl) Deriv. A 3.5 ± 0.40.08 ± 0.02Bcr/Abl selective
5-Br-4-(furan-2-yl) Deriv. B 4.1 ± 0.50.11 ± 0.03Bcr/Abl selective

Data synthesized from recent [2].

Experimental Methodology: ADP-Glo™ Kinase Assay

To ensure a self-validating and highly reproducible evaluation of kinase inhibition, the ADP-Glo™ assay is utilized. This methodology measures the generation of ADP, providing a direct, positive correlation with kinase activity.

Step-by-Step Protocol & Causality:

  • Reagent Preparation: Prepare the Bcr/Abl kinase enzyme, ultra-pure ATP, and specific peptide substrate in a standardized kinase buffer (containing Mg2+ to stabilize the ATP-enzyme complex).

  • Compound Dilution: Perform 3-fold serial dilutions of the test derivatives and Dasatinib in DMSO. Causality: Serial dilution ensures a broad concentration gradient to accurately plot a dose-response curve for IC50​ calculation.

  • Reaction Incubation: Combine 5 µL of compound, 5 µL of enzyme, and 10 µL of the ATP/substrate mix in a 384-well plate. Incubate at 30°C for 60 minutes.

    • Self-Validating Control: You must include a "No-Enzyme Control" (defines 0% baseline activity) and a "Vehicle Control" (defines 100% uninhibited activity). These controls are mathematically required to calculate the Z'-factor, ensuring assay robustness.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Causality: This critical step completely degrades unconsumed ATP. If omitted, background ATP will cause false-positive luminescence, destroying assay integrity.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence and calculate the IC50​ using non-linear regression.

BcrAbl_Pathway Compound 5-Br-4-(furan-2-yl) pyrimidine ATP ATP Binding Pocket (Hinge Region) Compound->ATP Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Compound->Apoptosis Induces BcrAbl Bcr-Abl Tyrosine Kinase (Active State) BcrAbl->ATP Binds Substrate Substrate Phosphorylation ATP->Substrate Catalyzes Proliferation Leukemic Cell Proliferation (K562 Cells) Substrate->Proliferation Promotes

Mechanism of Bcr/Abl kinase inhibition by 5-bromo-4-(furan-2-yl)pyrimidine derivatives.

Section 2: Infectious Disease Benchmarking – Antimicrobial & Antifungal Efficacy

Beyond oncology, the 5-bromo-4-(furan-2-yl)pyrimidine scaffold exhibits profound [3]. The mechanism of action is dual-faceted: in bacteria, the pyrimidine core disrupts DNA gyrase activity, halting DNA replication; in fungi, the lipophilic bromine and furan substitutions facilitate deep penetration into the fungal cell wall, disrupting ergosterol biosynthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below benchmarks these derivatives against Ciprofloxacin (a standard broad-spectrum fluoroquinolone) and Fluconazole (a standard triazole antifungal).

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Ciprofloxacin (Ref. Antibacterial) 1.0 µg/mL0.5 µg/mLN/A
Fluconazole (Ref. Antifungal) N/AN/A0.5 µg/mL
5-Br-4-(furan-2-yl) Deriv. A 8.0 µg/mL16.0 µg/mL0.25 µg/mL
5-Br-4-(furan-2-yl) Deriv. B 16.0 µg/mL32.0 µg/mL0.50 µg/mL

Notably, Derivative A outperforms the clinical standard Fluconazole against C. albicans, highlighting the exceptional antifungal potential of the furan-substituted pyrimidine core.

Experimental Methodology: High-Throughput Broth Microdilution

To benchmark antimicrobial efficacy, the Broth Microdilution method is strictly employed according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Step-by-Step Protocol & Causality:

  • Inoculum Standardization: Cultivate the microbial strain on agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Variations in the initial bacterial load will artificially shift the MIC. Standardization is mandatory to ensure reproducible benchmarking against reference drugs.

  • Media Dilution: Dilute the standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final working concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compounds (ranging from 64 µg/mL to 0.125 µg/mL).

    • Self-Validating Controls: Include a "Sterility Control" (MHB only) to validate that the media is free of contamination, and a "Growth Control" (MHB + inoculum) to confirm the viability of the microbial strain.

  • Incubation & Readout: Incubate the plates at 37°C for 24 hours (48 hours for fungal strains). Measure the Optical Density ( OD600​ ) using a microplate reader. The MIC is defined as the lowest concentration of the compound that results in an OD600​ equivalent to the Sterility Control (i.e., complete inhibition of visible growth).

MIC_Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Microbial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Readout Optical Density (OD600) Measurement Incubation->Readout Analysis MIC Determination (Lowest Conc. w/o Growth) Readout->Analysis

Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The 5-bromo-4-(furan-2-yl)pyrimidine scaffold represents a highly versatile and synthetically accessible chemotype (often synthesized via rapid [4]). Benchmarking data clearly indicates that while these derivatives are highly competitive with Dasatinib in targeted oncology applications, their most disruptive potential may lie in their exceptional antifungal activity, frequently outperforming clinical standards like Fluconazole. Future lead optimization should focus on tuning the C2 and C6 positions of the pyrimidine ring to further enhance aqueous solubility while maintaining the privileged bromo-furan pharmacophore.

References

  • Title: Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis, in vitro Antimicrobial Evaluation, Molecular Docking Studies and ADME Prediction of Furan-2-yl-Morpholinophenylpyrimidine Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Review Writing on Synthesis of Pyrimidine and Its Biological Activity Source: International Journal of Pharmaceutical Sciences URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Logistics for 5-Bromo-4-(furan-2-yl)pyrimidine

As a Senior Application Scientist, I frequently observe that standard laboratory safety protocols fail to account for the specific physicochemical behaviors of halogenated heteroaromatic building blocks. When handling 5-Bromo-4-(furan-2-yl)pyrimidine, generic advice like "wear gloves and use a fume hood" is insufficient. To ensure absolute safety and regulatory compliance, we must design a self-validating operational workflow grounded in the chemical mechanics of the compound.

This guide provides the definitive, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Bromo-4-(furan-2-yl)pyrimidine.

Chemical Profile & Mechanistic Hazard Assessment

5-Bromo-4-(furan-2-yl)pyrimidine (Molecular Weight: 225.04 g/mol ) is a halogenated pyrimidine derivative primarily utilized as an intermediate in medicinal chemistry and drug discovery[1].

The Causality of Hazard: The safety risks associated with this compound are directly tied to its molecular structure. The pyrimidine core, coupled with the highly electronegative bromine substituent at the 5-position, makes this molecule highly electrophilic[2]. In biological systems, electrophilic halopyrimidines can act as sensitizers and severe irritants to the skin, eyes, and respiratory tract. Furthermore, because it is a halogenated organic compound, it exhibits high lipophilicity, allowing it to rapidly permeate standard thin-film laboratory polymers when dissolved in organic solvents[3].

Table 1: Quantitative Hazard & Operational Parameters

ParameterValue / SpecificationMechanistic Rationale
Molecular Weight 225.04 g/mol Relatively low MW allows for easy aerosolization of fine dust particles during transfer.
Primary Hazard Electrophilic IrritantHalogenated pyrimidines react with biological nucleophiles, causing dermal and respiratory sensitization.
Target Face Velocity 80 – 120 fpmOptimal aerodynamic capture velocity for heavy halogenated particulates[4].
Waste Classification RCRA HalogenatedMust not be mixed with non-halogenated flammable streams to prevent toxic byproduct formation during incineration[5].

Engineering Controls: The Physics of Containment

Before relying on PPE, engineering controls must be optimized. All handling of 5-Bromo-4-(furan-2-yl)pyrimidine must occur within a certified chemical fume hood.

The Aerodynamic Logic: OSHA guidelines and standard laboratory ventilation practices mandate a fume hood face velocity of 80 to 120 feet per minute (fpm) at a working sash height of 18 inches[4].

  • Why not lower? Velocities below 80 fpm lack the kinetic energy to capture heavy halogenated dust and solvent vapors.

  • Why not higher? Operating a hood at velocities greater than 125 fpm creates aerodynamic turbulence. These turbulent eddies can actually drag contaminants out of the hood and directly into the operator's breathing zone[6].

Personal Protective Equipment (PPE) Matrix

The most common failure point in handling halogenated organics is improper glove selection. Standard 4-mil disposable nitrile gloves offer poor resistance to halogenated compounds and the solvents typically used to dissolve them (e.g., dichloromethane, chloroform)[7]. Halogenated solvents swell the nitrile polymer matrix, resulting in a breakthrough time of less than one minute. The solvent then acts as a carrier, driving the toxic active pharmaceutical ingredient (API) directly into the skin[3].

Table 2: Causality-Driven PPE Selection

PPE ComponentMaterial SpecificationCausality / Rationale
Gloves (Solid Handling) 8-mil Nitrile (Double-gloved)Provides a sufficient mechanical barrier for dry powder. The outer glove can be rapidly discarded if contaminated.
Gloves (Solution Handling) 15-mil Nitrile, Viton, or ButylRequired when the compound is in solution. Prevents rapid polymer degradation and carrier-solvent permeation.
Eye Protection ANSI Z87.1 Splash GogglesProtects against airborne dust during weighing and solvent splashes during dissolution. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure. FR rating is required if handling the compound alongside flammable organic solvents.

Operational Protocols

Protocol 1: Anti-Static Weighing and Transfer

Halogenated powders frequently hold a static charge, causing them to "jump" from spatulas, contaminating the operator and the balance area.

  • Airflow Verification: Verify the fume hood monitor reads between 80–120 fpm[4]. Clear the hood of unnecessary equipment to maintain laminar airflow.

  • Static Mitigation: Pass an anti-static ionizer gun over the weigh boat and the analytical balance draft shield for 3–5 seconds to neutralize surface charges.

  • Transfer: Using a grounded, static-free micro-spatula, transfer the 5-Bromo-4-(furan-2-yl)pyrimidine into the weigh boat.

  • In-Hood Solubilization: Never transport dry, unsealed powder across the laboratory. If the compound is to be used in solution, add the carrier solvent directly to the vial inside the fume hood and seal it with a PTFE-lined cap before removing it from the containment area.

Protocol 2: Waste Segregation and Decontamination

Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K guidelines for academic and research labs, halogenated chemical waste must be strictly segregated[5].

  • Segregation: Deposit all liquid waste containing 5-Bromo-4-(furan-2-yl)pyrimidine into a specifically designated "Halogenated Organic Waste" carboy. Do not mix with acetone or ethanol waste streams.

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain securely capped at all times except when actively adding waste to prevent vapor release[8].

  • Chemical Decontamination: Wipe down the balance and fume hood surface with a solvent capable of dissolving the compound (e.g., isopropanol). Follow this with a mild alkaline wash (e.g., 1% sodium carbonate solution). Causality: Halogenated pyrimidines are susceptible to nucleophilic aromatic substitution (SNAr) and degradation under alkaline conditions, effectively neutralizing residual electrophilic hazards[2].

  • Solid Waste: Dispose of all contaminated wipes, pipette tips, and outer gloves in a sealed solid hazardous waste bin.

Workflow Visualization

G Start Hazard Assessment: 5-Bromo-4-(furan-2-yl)pyrimidine EngControl Engineering Controls: Fume Hood (80-120 fpm) Start->EngControl PPE PPE Selection: Double Nitrile/Viton, Goggles Start->PPE Weighing Solid Handling: Anti-static Weighing EngControl->Weighing PPE->Weighing Solution Solution Prep: Halogenated Solvents Weighing->Solution Waste Waste Segregation: Halogenated Stream Solution->Waste Decon Decontamination: Alkaline Wash Solution->Decon

Operational workflow and exposure control logic for halogenated pyrimidine handling.

References

  • 5-Bromo-4-(furan-2-yl)pyrimidine | C8H5BrN2O - PubChem - NIH.
  • Laboratory Ventilation - Environmental Health and Safety - Illinois St
  • Nitrile Glove Chemical-Comp
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Chemical Fume Hood Handbook - Research Safety - Northwestern University.
  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite.
  • Review of the Performance, Selection, and Use of Gloves for Chemical Protection - ACS.
  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC.

Sources

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